1-Bromo-4-methylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSEUQDOVQLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-methylisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Bromo-4-methylisoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, a robust synthesis protocol, detailed structural elucidation, and its emerging significance in the synthesis of pharmacologically active agents.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, in particular, serves as a versatile intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 1-position can influence the steric and electronic properties of the molecule, potentially enhancing target binding and selectivity.
Molecular Structure and Physicochemical Properties
This compound is a halogenated aromatic heterocyclic compound. Its molecular structure consists of a fused benzene and pyridine ring, forming the isoquinoline core, with a bromine atom substituted at the C4 position and a methyl group at the C1 position.
Molecular Formula: C₁₀H₈BrN[3]
Molecular Weight: 222.08 g/mol [4]
CAS Number: 104704-40-7[3]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid | |
| Boiling Point | 304.4 ± 22.0 °C (Predicted) | [3] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 3.2 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Synthesis of this compound: A Methodological Approach
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of the 2-Alkynyl Benzyl Azide Precursor
This initial step involves the preparation of the necessary starting material. A suitable 2-alkynyl benzyl alcohol would be converted to the corresponding benzyl bromide, followed by azidation.
Step 2: Palladium-Catalyzed Cyclization and Bromination
-
To a solution of the 2-alkynyl benzyl azide (1.0 eq) in acetonitrile (MeCN), add Palladium(II) bromide (PdBr₂, 0.05 eq), Copper(II) bromide (CuBr₂, 2.0 eq), and Lithium bromide (LiBr, 2.0 eq).
-
Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality of Experimental Choices: The use of a palladium catalyst is crucial for facilitating the electrocyclic reaction that forms the isoquinoline ring.[5] Copper(II) bromide serves as a co-catalyst and a source of bromine for the C4-bromination.[5] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Logical Workflow for Synthesis
Caption: Proposed synthesis workflow for this compound.
Structural Elucidation: Spectroscopic Analysis
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a characteristic singlet for the methyl protons at the C1 position. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the quaternary carbons of the isoquinoline ring and the methyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the presence of two molecular ion peaks (M and M+2) of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the isoquinoline core.
Applications in Drug Development and Research
The this compound scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino substituents.[8] This versatility is critical for exploring structure-activity relationships (SAR) in drug discovery programs.
Derivatives of the isoquinoline core have demonstrated a broad range of pharmacological activities, including:
-
Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory and Analgesic Effects: Certain isoquinoline derivatives have been investigated for their potential to alleviate inflammation and pain.[9]
-
Antimicrobial Activity: The isoquinoline scaffold is also found in compounds with antibacterial and antifungal properties.[2]
The ability to readily diversify the this compound molecule makes it an attractive building block for generating libraries of novel compounds to be screened for these and other biological activities.
Signaling Pathway in Drug Discovery
Caption: Drug development workflow utilizing this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
Harmful if swallowed.[10]
-
Causes skin irritation.[10]
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11]
Conclusion
This compound is a strategically important heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and the reactivity of the bromine substituent make it an ideal starting material for the creation of diverse molecular libraries. The insights provided in this guide regarding its synthesis, characterization, and potential applications are intended to support researchers in their efforts to develop novel and effective therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-Bromo-1-methylisoquinoline | 104704-40-7 | EEA70440 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. jptcp.com [jptcp.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Synthesis of 1-Bromo-4-methylisoquinoline: An In-Depth Technical Guide
Executive Summary: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. 1-Bromo-4-methylisoquinoline is a key functionalized intermediate, enabling further molecular elaboration through cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive overview of robust and field-proven synthetic strategies for its preparation, targeting researchers and professionals in drug development. We will dissect two primary pathways for constructing the 4-methylisoquinoline core—the Bischler-Napieralski and Pomeranz-Fritsch reactions—and subsequently explore two authoritative methods for the critical C1-bromination: a route via a 4-methylisoquinolin-1-one intermediate and the classic Sandmeyer reaction. Each section elucidates the underlying chemical logic, provides detailed experimental protocols, and is supported by authoritative references to ensure scientific integrity.
Introduction: The Strategic Importance of Functionalized Isoquinolines
The isoquinoline motif is prevalent in a vast array of biologically active natural products (e.g., papaverine, berberine) and synthetic drugs, where it often serves as a pharmacophore responsible for target engagement. Its rigid, planar structure and nitrogen atom's hydrogen-bonding capability make it an ideal scaffold for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The strategic introduction of a methyl group at the C4 position and a bromine atom at the C1 position transforms the simple isoquinoline core into a versatile building block. The C1-bromo substituent is particularly valuable, as it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile installation of complex carbon-carbon and carbon-heteroatom bonds.
This guide addresses the synthesis of this key intermediate by first establishing the core heterocyclic structure and then introducing the target halogen functionality, providing a clear and logical framework for laboratory application.
Part 1: Synthesis of the 4-Methylisoquinoline Core
The initial challenge lies in the construction of the 4-methylisoquinoline nucleus. Two classic, yet powerful, named reactions offer efficient pathways: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. The choice between them often depends on the availability of the requisite starting materials.
Strategy A: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic aromatic substitution of β-arylethylamides.[1][2] Subsequent dehydrogenation yields the aromatic isoquinoline. The reaction is typically promoted by a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3]
Causality and Mechanism: The reaction begins with the activation of the amide carbonyl by the Lewis acid, making it a better leaving group. For electron-rich aromatic rings, an intramolecular electrophilic attack occurs, leading to cyclization.[4] The resulting dihydroisoquinoline can then be aromatized using a mild oxidant like palladium on carbon (Pd/C) in a suitable high-boiling solvent.
Diagram 1: Workflow for 4-Methylisoquinoline Synthesis via Bischler-Napieralski Reaction.
Experimental Protocol: Bischler-Napieralski Synthesis
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Amide Formation: To a solution of 2-(m-tolyl)ethan-1-amine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add acetyl chloride (1.1 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with a saturated aqueous solution of sodium bicarbonate, separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-(2-(m-tolyl)ethyl)acetamide.
-
Cyclization: To the crude amide, add phosphorus oxychloride (POCl₃, 3-5 equiv) and heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours.[2] Monitor the reaction by TLC.
-
Work-up: Carefully cool the reaction mixture and pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Aromatization: Dissolve the crude dihydroisoquinoline intermediate in a high-boiling solvent such as decalin or xylene. Add 10% Palladium on Carbon (Pd/C, ~10% w/w). Heat the mixture to reflux for 4-6 hours. Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-methylisoquinoline.
Strategy B: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[5][6] This method is advantageous as it directly yields the aromatic isoquinoline without a separate oxidation step.
Causality and Mechanism: The synthesis involves two key stages. First, condensation of an appropriately substituted benzaldehyde (m-tolualdehyde) with aminoacetaldehyde diethyl acetal forms a Schiff base (a benzalaminoacetal).[7] In the second stage, treatment with a strong acid (classically concentrated sulfuric acid) promotes hydrolysis of the acetal followed by an intramolecular electrophilic attack of the resulting enol/aldehyde onto the benzene ring to form the isoquinoline nucleus.[5][8]
Diagram 2: Pomeranz-Fritsch pathway to the 4-methylisoquinoline core.
Experimental Protocol: Pomeranz-Fritsch Synthesis
-
Schiff Base Formation: Mix m-tolualdehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.05 equiv) neat or in ethanol. Stir at room temperature for 12-16 hours. Remove any solvent and water formed under reduced pressure to obtain the crude benzalaminoacetal, which can be used directly in the next step.
-
Cyclization: Add the crude acetal dropwise to a stirred solution of concentrated sulfuric acid (e.g., 70-80%) at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.[6]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH or NH₄OH) while cooling in an ice bath. Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield 4-methylisoquinoline.
Part 2: Bromination at the C1-Position
With the 4-methylisoquinoline core in hand, the next critical transformation is the regioselective introduction of a bromine atom at the C1 position. Direct bromination is not feasible due to the electronic nature of the pyridine ring. Two reliable strategies are presented.
Strategy A: Synthesis via 4-Methylisoquinolin-1-one
This robust two-step method involves the conversion of the isoquinoline to an isoquinolin-1-one (an isocarbostyril), followed by halogenation. This approach leverages the altered reactivity of the lactam ring system.
Causality and Mechanism: 4-methylisoquinoline is first converted to 4-methyl-2H-isoquinolin-1-one. This is often achieved via N-oxidation followed by rearrangement or other specialized oxidation methods. The resulting isoquinolin-1-one tautomerizes with its lactim form, 1-hydroxy-4-methylisoquinoline. The hydroxyl group can then be readily converted to a bromide using a suitable brominating agent like phosphorus oxybromide (POBr₃) or a mixture of PPh₃/CBr₄. A highly effective method for the analogous chlorination uses POCl₃, which suggests POBr₃ would be a direct and effective counterpart.[9]
Diagram 3: Bromination workflow via the isoquinolin-1-one intermediate.
Experimental Protocol: Isoquinolin-1-one Route
-
Formation of 4-Methylisoquinolin-1-one: (Method adapted from related syntheses) Dissolve 4-methylisoquinoline (1.0 equiv) in acetic acid. Add hydrogen peroxide (30% aq. solution, 2-3 equiv) and heat to 70-80 °C for 6-8 hours. Monitor by TLC. Cool, dilute with water, and neutralize with sodium carbonate. The precipitated solid is collected by filtration, washed with water, and dried to give 4-methylisoquinolin-1-one.
-
Bromination: Mix 4-methylisoquinolin-1-one (1.0 equiv) with phosphorus oxybromide (POBr₃, 2-3 equiv). Heat the mixture to 120-140 °C for 3-5 hours.[9] (Note: This is analogous to the reported chlorination with POCl₃).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and dichloromethane. Stir vigorously. Separate the organic layer. Neutralize the aqueous layer with NaOH or Na₂CO₃ and extract again with dichloromethane. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield this compound.
Strategy B: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[10] This requires the synthesis of 1-amino-4-methylisoquinoline as a precursor.
Causality and Mechanism: The synthesis begins with the preparation of 1-amino-4-methylisoquinoline, typically via a Chichibabin reaction or by displacement of a suitable leaving group (like a chloro group) with ammonia. The amino group is then treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.[11] This intermediate is highly reactive. The addition of a copper(I) bromide (CuBr) catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and forming an aryl radical, which is then trapped by the bromide to yield the final product.[10][12]
Diagram 4: The Sandmeyer reaction pathway for C1-bromination.
Experimental Protocol: Sandmeyer Reaction
-
Preparation of 1-Amino-4-methylisoquinoline: (If starting from 1-chloro-4-methylisoquinoline) Heat 1-chloro-4-methylisoquinoline in a sealed vessel with a concentrated solution of ammonia in ethanol at 150-160 °C for 8-10 hours. Cool, and collect the precipitated product.
-
Diazotization: Suspend 1-amino-4-methylisoquinoline (1.0 equiv) in a 48% aqueous solution of hydrobromic acid (HBr, ~4-5 equiv). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water dropwise, keeping the temperature below 5 °C. Stir for 30-45 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equiv) in 48% HBr at 60-70 °C and then cool to room temperature. Add the cold diazonium salt solution slowly to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Work-up: After the addition is complete, warm the mixture to 50-60 °C for 1 hour, then cool to room temperature. Extract the product with an organic solvent like dichloromethane. Wash the organic layer with water, dilute NaOH solution, and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to afford this compound.
Data and Reagent Summary
| Reaction Step | Synthetic Strategy | Key Reagents | Typical Conditions | Reference |
| Core Synthesis | Bischler-Napieralski | POCl₃, Pd/C | Reflux, then high-temp dehydrogenation | [4],[1],[2] |
| Core Synthesis | Pomeranz-Fritsch | Conc. H₂SO₄ | 60-80 °C | [5],[6],[7] |
| C1-Bromination | Via Isoquinolin-1-one | H₂O₂, POBr₃ | 70-80 °C, then 120-140 °C | [9] (by analogy) |
| C1-Bromination | Sandmeyer Reaction | NaNO₂, HBr, CuBr | 0-5 °C, then 50-60 °C | [10],[13],[12] |
Conclusion
The synthesis of this compound is a multi-step process that can be approached through several reliable and well-documented chemical strategies. The construction of the 4-methylisoquinoline core is efficiently achieved via either the Bischler-Napieralski or Pomeranz-Fritsch reactions, with the choice largely dictated by starting material availability. For the critical C1-bromination step, both the isoquinolin-1-one pathway and the Sandmeyer reaction offer viable and high-yielding routes. The Sandmeyer reaction, while requiring the preparation of an amino precursor, is a classic and powerful method for introducing halides with high regioselectivity. The isoquinolin-1-one route provides an excellent alternative, leveraging the unique reactivity of the lactam intermediate. By understanding the causality behind these methods, researchers can select and optimize the synthetic pathway best suited for their specific needs in the development of novel isoquinoline-based therapeutics.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sandmeyer Reaction [organic-chemistry.org]
Physical and chemical properties of 1-Bromo-4-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Bromo-4-methylisoquinoline. As a key building block in synthetic organic chemistry, this compound serves as a versatile precursor for a wide range of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document outlines its structural features, physicochemical characteristics, reactivity, and established protocols for its synthesis and characterization, offering valuable insights for professionals in research and drug development.
Core Molecular Profile
This compound belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds. Its structure consists of a benzene ring fused to a pyridine ring, with a bromine atom substituted at the 1-position and a methyl group at the 4-position.
Structural and Physicochemical Data Summary
| Property | Data |
| Molecular Formula | C10H8BrN |
| Molecular Weight | 222.08 g/mol [1][2] |
| CAS Number | 104704-40-7[1] |
| Appearance | Not explicitly stated in search results |
| Melting Point | Data not available in search results |
| Boiling Point | 304.4 ± 22.0 °C (Predicted)[1][2] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Data not available in search results |
| pKa | Data not available in search results |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the construction of the isoquinoline core followed by a bromination step. One plausible synthetic pathway is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative, followed by dehydrogenation to form the aromatic isoquinoline ring. Subsequent bromination at the C1 position can be achieved using a suitable brominating agent.
Illustrative Synthetic Workflow
Caption: A potential synthetic route to this compound.
Causality in Experimental Choices:
-
Bischler-Napieralski Reaction: This is a classic and effective method for constructing the isoquinoline skeleton. The choice of dehydrating/cyclizing agent (e.g., phosphorus oxychloride, polyphosphoric acid) is critical for reaction efficiency.
-
Dehydrogenation: The conversion of the dihydroisoquinoline intermediate to the fully aromatic isoquinoline is crucial. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation.
-
Bromination: The introduction of the bromine atom at the C1 position is a key step. N-Bromosuccinimide (NBS) or elemental bromine can be used, with the reaction conditions optimized to ensure regioselectivity.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the presence of the bromine atom at the electron-deficient C1 position of the isoquinoline ring. This makes it an excellent substrate for a variety of nucleophilic substitution and cross-coupling reactions.
Key Reaction Pathways
Caption: Major reaction pathways for this compound.
The bromine atom serves as a versatile handle, allowing for the introduction of a wide array of functional groups. This is particularly valuable in drug discovery for the generation of diverse chemical libraries for biological screening. The methyl group at the C4 position can also influence the reactivity and provide a site for further functionalization.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons on the isoquinoline core. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for the ten carbon atoms in the molecule. The carbon atom attached to the bromine (C1) would exhibit a characteristic chemical shift. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 222.08 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the isoquinoline ring, and a C-Br stretching vibration. |
A comprehensive analysis of these spectra is essential for confirming the identity and purity of the synthesized compound.[3]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The isoquinoline scaffold is a common feature in many natural products and synthetic drugs. The ability to functionalize the 1-position of the isoquinoline ring via the bromo substituent allows for the systematic modification of molecular structure to optimize pharmacological properties.
Potential applications include the synthesis of:
The compound has been noted as a precursor in the production of sulfonation and acetylation products and to catalyze the reduction of nitro compounds.[2] It has also shown antineoplastic effects when combined with thiosemicarbazide.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[7][8]
References
- 1. echemi.com [echemi.com]
- 2. 4-Bromo-1-methylisoquinoline | 104704-40-7 | EEA70440 [biosynth.com]
- 3. 4-BROMO-1-METHYL-ISOQUINOLINE(104704-40-7) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Spectral Analysis of 1-Bromo-4-methylisoquinoline for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 1-Bromo-4-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document delves into the intricacies of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of spectroscopic interpretation.
Molecular Structure and Context
This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds that form the core of many natural products and synthetic drugs. The presence of a bromine atom and a methyl group on the isoquinoline scaffold significantly influences its electronic properties and reactivity, making its precise characterization essential.
¹H NMR Spectral Data and Interpretation
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), exhibits distinct signals corresponding to each unique proton in the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not publicly available | - | - | - | H-3 |
| Data not publicly available | - | - | - | H-5 |
| Data not publicly available | - | - | - | H-6 |
| Data not publicly available | - | - | - | H-7 |
| Data not publicly available | - | - | - | H-8 |
| Data not publicly available | - | - | - | CH₃ |
Interpretation of the ¹H NMR Spectrum:
The interpretation of the ¹H NMR spectrum relies on the analysis of chemical shifts, signal multiplicities, and coupling constants.
-
Chemical Shift: The position of a signal (chemical shift) is influenced by the electron density around the proton. Protons attached to the aromatic isoquinoline ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The exact chemical shifts of the aromatic protons (H-3, H-5, H-6, H-7, and H-8) will be influenced by the positions of the bromine and methyl substituents. The methyl protons (CH₃) are expected to appear in the upfield region (typically δ 2.0-3.0 ppm) as a singlet, as they are not coupled to any adjacent protons.
-
Multiplicity and Coupling Constants: The splitting of a signal into multiple peaks (multiplicity) is due to the interaction with neighboring protons. The magnitude of this interaction is given by the coupling constant (J). For the aromatic protons, complex splitting patterns (doublets, triplets, or multiplets) are expected due to coupling with adjacent protons on the ring. The analysis of these coupling constants can help in assigning the specific protons to their positions on the isoquinoline ring.
Experimental Protocol for ¹H NMR Data Acquisition:
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent should contain a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, a 90° pulse angle is used, and multiple scans are acquired and averaged to improve the signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
¹³C NMR Spectral Data and Interpretation
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not publicly available | C-1 |
| Data not publicly available | C-3 |
| Data not publicly available | C-4 |
| Data not publicly available | C-4a |
| Data not publicly available | C-5 |
| Data not publicly available | C-6 |
| Data not publicly available | C-7 |
| Data not publicly available | C-8 |
| Data not publicly available | C-8a |
| Data not publicly available | CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Chemical Shift: The chemical shifts of the carbon atoms in the isoquinoline ring are expected to be in the aromatic region (typically δ 120-160 ppm). The carbon atom attached to the electronegative bromine atom (C-1) will be significantly deshielded and appear at a lower field. The quaternary carbons (C-1, C-4, C-4a, and C-8a) will generally have lower intensities compared to the protonated carbons. The methyl carbon (CH₃) will resonate in the upfield region (typically δ 15-25 ppm).
Experimental Protocol for ¹³C NMR Data Acquisition:
The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio. The relaxation delay is an important parameter to consider, especially for quaternary carbons which have longer relaxation times.
Mass Spectrometry (MS) Data and Interpretation
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method used for the analysis of small organic molecules, which often leads to fragmentation of the molecular ion.
Expected Mass Spectrum of this compound:
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (predicted) | Ion |
| 221/223 | [C₁₀H₈BrN]⁺ (Molecular Ion) |
| 142 | [C₁₀H₈N]⁺ ([M-Br]⁺) |
| 115 | [C₉H₇]⁺ |
Interpretation of the Mass Spectrum and Fragmentation Pattern:
The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for bromo-substituted aromatic compounds is the loss of the bromine atom.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
The molecular ion ([C₁₀H₈BrN]⁺˙) at m/z 221 and 223 would be the highest mass peaks in the spectrum. The loss of a bromine radical (Br•) would lead to the formation of the [C₁₀H₈N]⁺ ion at m/z 142. Further fragmentation of this ion, for example, by the loss of hydrogen cyanide (HCN), could lead to the formation of the ion at m/z 115.
Experimental Protocol for EI-MS Data Acquisition:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and subsequent fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The Evolving Landscape of Methylisoquinoline Compounds: A Technical Guide to Unlocking Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylisoquinoline alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, are ubiquitously distributed in the plant kingdom and have long been a cornerstone of traditional medicine. Modern scientific inquiry has begun to unravel the immense therapeutic potential encapsulated within their diverse chemical structures. This technical guide provides an in-depth exploration of the significant biological activities of methylisoquinoline compounds, with a particular focus on their anticancer, antimicrobial, and neuroprotective properties. By delving into the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and examining key structure-activity relationships, this document serves as a comprehensive resource for researchers seeking to navigate and exploit the pharmacological promise of this versatile class of molecules.
Introduction to Methylisoquinoline Alkaloids: A Structural and Pharmacological Overview
Isoquinoline alkaloids are characterized by a fusion of a benzene ring with a pyridine ring. The methylisoquinoline scaffold, featuring a methyl group substitution on the isoquinoline core, is a common structural motif found in a vast array of natural products.[1] These compounds are biosynthesized in plants from the amino acid tyrosine.[1]
The structural diversity within the methylisoquinoline family is vast, giving rise to a wide spectrum of pharmacological activities. Prominent examples include berberine, a bright yellow compound with a long history of use in traditional Chinese and Ayurvedic medicine, and the endogenous neuroactive compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). The biological activities of these and other methylisoquinoline derivatives are a direct consequence of their unique three-dimensional structures, which enable them to interact with a multitude of biological targets with high specificity and affinity.
This guide will systematically explore the major therapeutic areas where methylisoquinoline compounds have shown significant promise, providing the necessary technical details to empower researchers in their quest for novel drug candidates.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The anticancer potential of methylisoquinoline alkaloids is a rapidly expanding field of research. These compounds have been shown to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2]
Mechanisms of Anticancer Action
Methylisoquinoline compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.
-
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism of action for many methylisoquinoline alkaloids is the induction of programmed cell death, or apoptosis, in cancer cells. Berberine, for instance, has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.[2] Furthermore, berberine can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[2]
-
Inhibition of Key Signaling Pathways: The uncontrolled growth of cancer cells is often driven by aberrant signaling pathways. Methylisoquinoline compounds have been found to inhibit several of these critical pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Berberine has been demonstrated to suppress this pathway, thereby inhibiting tumor growth.[2]
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is implicated in the development and progression of numerous cancers. Berberine can modulate this pathway, leading to the suppression of cancer cell proliferation and invasion.[2]
-
The following diagram illustrates the key signaling pathways targeted by berberine in cancer cells:
Caption: Key anticancer mechanisms of Berberine.
Structure-Activity Relationship (SAR) of Berberine Analogs
The anticancer activity of berberine can be significantly influenced by modifications to its chemical structure. SAR studies have provided valuable insights into the design of more potent and selective anticancer agents.
-
Substitutions on the Berberine Scaffold: The addition of different functional groups to the berberine core can dramatically alter its biological activity. For example, the introduction of N,N-di-n-alkylamine chlorides at the 12-position of the berberine scaffold has been shown to significantly enhance its growth inhibition activity against various human cancer cell lines.[2][3] The potency of these derivatives is influenced by the length of the alkyl chain, with an optimal length of around 6-8 carbon atoms.[2][3]
-
Aromaticity and G4 DNA Binding: Berberine and its analogs can interact with and stabilize G-quadruplex (G4) DNA structures, which are implicated in the regulation of oncogenes. The aromaticity of the berberine molecule plays a crucial role in this interaction, with analogs possessing larger aromatic rings exhibiting stronger binding affinity for G4 DNA through π-π stacking interactions.[4] This stabilization of G4 DNA can lead to the inhibition of cancer cell proliferation.[4]
The following table summarizes the in vitro anticancer activity of selected berberine derivatives against various cancer cell lines, highlighting the impact of structural modifications.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Berberine | - | HCT-8 (Colon) | >100 | [2] |
| 7g | 12-N,N-di-n-heptylamine chloride | HCT-8 (Colon) | 0.49 | [2] |
| Berberine | - | Bel7402 (Liver) | >100 | [2] |
| 7g | 12-N,N-di-n-heptylamine chloride | Bel7402 (Liver) | 0.51 | [2] |
| Berberine | - | Hela (Cervical) | 7.85 | [2] |
| 7g | 12-N,N-di-n-heptylamine chloride | Hela (Cervical) | 0.26 | [2] |
| Berberine | - | BGC-823 (Gastric) | 19.19 | [2] |
| 7h | 12-N,N-di-n-octylamine chloride | BGC-823 (Gastric) | 0.11 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the methylisoquinoline compounds in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The following diagram outlines the workflow for the MTT assay:
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents. Methylisoquinoline alkaloids have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[5]
Mechanisms of Antimicrobial Action
The antimicrobial effects of methylisoquinoline compounds are often attributed to their ability to disrupt fundamental cellular processes in microorganisms.
-
Membrane Disruption: Sanguinarine, a benzophenanthridine alkaloid, exerts its antibacterial activity by compromising the integrity of the bacterial cytoplasmic membrane.[6] This leads to the leakage of intracellular components and ultimately cell death.[6]
-
Inhibition of Cell Division: Sanguinarine has also been shown to interfere with bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton that forms the Z-ring at the site of division.[7]
Antimicrobial Spectrum and Potency
Methylisoquinoline derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected isoquinoline compounds against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Spathullin A | Staphylococcus aureus | 4 | [6] |
| Spathullin B | Staphylococcus aureus | 1 | [6] |
| HSN584 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [8] |
| HSN739 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [8] |
| Compound 8d | Staphylococcus aureus | 16 | [9] |
| Compound 8f | Staphylococcus aureus | 32 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the methylisoquinoline compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neurons. Methylisoquinoline compounds have emerged as promising candidates for neuroprotection due to their ability to counteract various pathological processes in the brain.
Mechanisms of Neuroprotection
-
Antagonism of Glutamatergic Excitotoxicity: Excessive activation of glutamate receptors, particularly the NMDA receptor, can lead to neuronal death, a phenomenon known as excitotoxicity. The endogenous brain amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to be a non-competitive antagonist of the NMDA receptor, thereby protecting neurons from glutamate-induced excitotoxicity.[10]
-
Free Radical Scavenging: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. 1MeTIQ has demonstrated the ability to scavenge free radicals, thus mitigating oxidative stress.[10]
The following diagram illustrates the neuroprotective mechanisms of 1MeTIQ:
Caption: Neuroprotective mechanisms of 1MeTIQ.
Experimental Protocol: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used preclinical model to study Parkinson's disease and evaluate the efficacy of potential neuroprotective agents.[11][12]
Principle: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimate male C57BL/6 mice to the housing conditions. Divide the mice into experimental groups: vehicle control, MPTP-only, and MPTP + methylisoquinoline compound (at various doses).
-
Compound Administration: Administer the methylisoquinoline compound or vehicle (e.g., saline) to the respective groups for a specified period before and/or after MPTP administration.
-
MPTP Induction: Induce Parkinsonism by administering MPTP hydrochloride subcutaneously or intraperitoneally. A common regimen is multiple injections over a single day or daily injections for several days.[11]
-
Behavioral Assessment: Perform behavioral tests to assess motor function, such as the rotarod test (for motor coordination) and the open-field test (for locomotor activity).
-
Neurochemical Analysis: Euthanize the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum to quantify neuronal loss.
-
Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the different experimental groups to determine the neuroprotective effect of the methylisoquinoline compound.
Enzyme Inhibition and Receptor Binding: Elucidating Molecular Targets
To fully understand the biological activity of methylisoquinoline compounds, it is crucial to identify and characterize their molecular targets. Enzyme inhibition and receptor binding assays are fundamental tools for this purpose.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease. Several isoquinoline alkaloids have been shown to inhibit AChE.[13]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the methylisoquinoline compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, the methylisoquinoline compound (at various concentrations), and the AChE solution.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (acetylthiocholine iodide) to start the enzymatic reaction.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
Principle: This assay measures the ability of a non-radiolabeled compound (the methylisoquinoline derivative) to compete with a radiolabeled ligand for binding to a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors from CHO cells).
-
Assay Setup: In a reaction tube or 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors), and varying concentrations of the unlabeled methylisoquinoline compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the membranes and the bound ligand.
-
Quantification of Radioactivity: Measure the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound. Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki).
Conclusion and Future Directions
Methylisoquinoline compounds represent a rich and diverse source of biologically active molecules with immense therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores their importance as lead compounds for drug discovery. The technical guidance provided in this document, from mechanistic insights to detailed experimental protocols, is intended to facilitate and accelerate research in this exciting field.
Future research should focus on the continued exploration of the vast chemical space of methylisoquinoline alkaloids, the elucidation of their precise molecular targets and mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches. The translation of these promising natural products into clinically effective therapies holds the potential to address some of the most pressing challenges in human health.
References
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- 2. mdpi.com [mdpi.com]
- 3. Syntheses and Structure-Activity Relationships in Growth Inhibition Activity against Human Cancer Cell Lines of 12 Substituted Berberine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. modelorg.com [modelorg.com]
- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoquinoline Alkaloid Contents in Macleaya cordata Extracts and Their Acetylcholinesterase and Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, represents one of the most vital structural motifs in medicinal chemistry.[1] Its framework is embedded in a vast number of natural alkaloids and synthetic molecules that exhibit a remarkable breadth of pharmacological activities.[1][2] This guide provides an in-depth analysis of the isoquinoline core, beginning with its fundamental physicochemical properties and its prevalence in clinically approved drugs. We will explore the principal synthetic routes, from classic name reactions to modern sustainable methodologies, explaining the causality behind the selection of specific synthetic strategies. The guide will then delve into the diverse therapeutic applications of isoquinoline derivatives, including their roles as anticancer, antimicrobial, and neuroprotective agents, supported by mechanistic insights and structure-activity relationship (SAR) data. This content is designed to serve as a comprehensive technical resource, bridging fundamental chemistry with field-proven applications for professionals engaged in drug discovery and development.
The Isoquinoline Core: A Foundation of Therapeutic Success
Isoquinoline (benzopyridine) is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[3] This seemingly simple arrangement confers a unique set of electronic and steric properties, making it an exceptional template for interacting with a wide array of biological targets.[4] The nitrogen atom acts as a hydrogen bond acceptor, while the fused aromatic system provides a rigid scaffold for π-π stacking and hydrophobic interactions with biological macromolecules.[5]
The true testament to its utility is its prevalence in nature. Isoquinoline alkaloids, which are primarily biosynthesized from the amino acid tyrosine, form the largest group among all alkaloids.[3][6] This family includes some of the oldest and most important medicines known to humanity, such as the analgesics morphine and codeine from the opium poppy (Papaver somniferum), and the antimicrobial agent berberine found in Berberis species.[6][7] The success of these natural products has inspired chemists to develop a multitude of synthetic isoquinoline-based drugs for a wide range of therapeutic areas.[8][9]
| Drug (Selected Examples) | Therapeutic Class | Mechanism of Action (Simplified) |
| Papaverine | Vasodilator, Antispasmodic | Phosphodiesterase (PDE) inhibitor, leading to smooth muscle relaxation.[6][10] |
| Tubocurarine | Neuromuscular Blocker | Competitive antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction.[3] |
| Quinapril | Antihypertensive | ACE (Angiotensin-Converting Enzyme) inhibitor.[3] |
| Praziquantel | Anthelmintic | Increases the permeability of parasitic cell membranes to calcium ions, inducing paralysis.[3] |
| Atracurium | Neuromuscular Blocker | Non-depolarizing skeletal muscle relaxant that blocks nicotinic acetylcholine receptors.[11] |
| Debrisoquine | Antihypertensive | Adrenergic neuron blocking agent.[10] |
Table 1: A selection of clinically approved drugs featuring the isoquinoline scaffold, highlighting their therapeutic diversity.
Synthesis of the Isoquinoline Framework: Strategic Choices
The construction of the isoquinoline core is a cornerstone of synthetic medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
Classical Synthetic Methodologies
Four classical name reactions form the bedrock of isoquinoline synthesis. These methods rely on intramolecular electrophilic aromatic substitution and are particularly effective for electron-rich aromatic precursors.[8][12]
-
Bischler-Napieralski Reaction: This is arguably the most common method, involving the cyclodehydration of a β-phenylethylamine amide using a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][13] The resulting 3,4-dihydroisoquinoline is then dehydrogenated (e.g., with palladium on carbon) to yield the aromatic isoquinoline. This route is exceptionally valuable for producing 1-substituted isoquinolines.[13]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes acid-catalyzed cyclization.[10][14] This method is particularly powerful because it often proceeds under mild conditions, especially with electron-donating groups on the aromatic ring, and is used biosynthetically in nature to form alkaloids. It directly yields tetrahydroisoquinolines (THIQs), which are often bioactive in their own right.[1][15]
-
Pomeranz-Fritsch Reaction: This synthesis uses a benzaldehyde and an aminoacetaldehyde diethyl acetal, which react in a strong acid medium to form the isoquinoline.[13][14] While effective for producing unsubstituted isoquinoline, its yields can be diminished by the harsh acidic conditions.[14]
-
Pictet-Gams Modification: A variation of the Bischler-Napieralski reaction, this method uses a β-hydroxy-β-phenylethylamine, allowing for cyclization and dehydration to occur in a single step to directly form the isoquinoline.[13]
Caption: A workflow diagram of classical isoquinoline synthesis routes.
Modern and Green Synthetic Alternatives
While classic methods are robust, they often require harsh conditions and toxic reagents.[16] Modern synthetic chemistry has moved towards more sustainable practices.
-
Microwave-Assisted Synthesis: By using microwave irradiation, reaction times for classical syntheses can be dramatically reduced, often leading to higher yields and fewer byproducts.[17]
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can promote reactions, such as copper-catalyzed cyclizations, under milder conditions and in greener solvents.[16][17]
-
Transition-Metal Catalysis: Palladium, copper, and silver-catalyzed reactions have enabled novel C-C and C-N bond formations, allowing for the construction of highly functionalized isoquinolines that are inaccessible through classical routes.[18]
Pharmacological Landscape of Isoquinoline Derivatives
The isoquinoline scaffold is a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities.[1][8]
Anticancer Activity
Isoquinoline derivatives have demonstrated significant potential in oncology through various mechanisms of action.[19][20]
-
Topoisomerase Inhibition: Certain derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.[3] This leads to cell cycle arrest and apoptosis.
-
Microtubule Disruption: Compounds like noscapine disrupt the dynamics of microtubule polymerization, a process essential for cell division, thereby selectively targeting rapidly proliferating cancer cells.[7]
-
Kinase Inhibition: Many signaling pathways crucial for cancer growth, such as the PI3K/Akt/mTOR pathway, are targeted by isoquinoline-based inhibitors.[5]
-
Reversal of Multidrug Resistance (MDR): Some alkaloids, such as those from the lamellarin family, can reverse multidrug resistance in tumor cells, resensitizing them to conventional chemotherapeutics.[21]
Caption: Key anticancer mechanisms of action for isoquinoline derivatives.
Antimicrobial, Antifungal, and Antiviral Activities
The emergence of drug-resistant pathogens poses a significant global health threat, creating an urgent need for novel antimicrobial agents.[22] Isoquinoline alkaloids and their synthetic derivatives have shown broad-spectrum activity.
-
Antibacterial: Berberine, a well-studied isoquinoline alkaloid, exerts its effect by damaging the bacterial cell membrane and inhibiting cell division.[7] Synthetic derivatives have been developed that show potent bactericidal activity against multidrug-resistant strains like MRSA.[23][24]
-
Antifungal: Certain chlorinated ester and carbamate derivatives of tetrahydroisoquinoline have exhibited significant antifungal activity.[23]
-
Antiviral: Alkaloids such as berbamine and tetrandrine have demonstrated broad-spectrum antiviral activity against viruses including HSV and SARS-CoV by interfering with various stages of the viral life cycle.[25]
Neuroprotective Effects
Several isoquinoline alkaloids have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[26][27] Their mechanisms are often multifactorial:
-
Antioxidant Activity: They can scavenge reactive oxygen species (ROS), reducing the oxidative stress that contributes to neuronal damage.[28][29]
-
Anti-inflammatory Effects: They can inhibit the production of pro-inflammatory mediators in the brain, mitigating neuroinflammation.[25][29]
-
Enzyme Inhibition: Some derivatives can inhibit enzymes like monoamine oxidase (MAO), which is relevant in Parkinson's disease pathology.[30]
However, it is also important to note that some isoquinoline derivatives have been studied as potential endogenous neurotoxins that could contribute to the etiology of Parkinson's disease, highlighting the critical importance of structure and dosage in determining the ultimate biological effect.[30][31]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of an isoquinoline derivative is highly dependent on the nature and position of its substituents. Understanding these SARs is fundamental to rational drug design.
-
Position 1: Substitution at the C1 position is common and often crucial for activity. For example, a benzyl group at C1 is a key feature of many neuroactive alkaloids.
-
Positions 6 and 7: These positions on the benzene ring are frequently substituted with methoxy groups in natural alkaloids like papaverine. These groups are important for receptor binding and can be modified to tune activity and pharmacokinetic properties.[4]
-
Quaternary Nitrogen: In protoberberine and benzophenanthridine alkaloids, a permanently charged quaternary nitrogen atom often enhances antimicrobial activity.[22]
-
Halogenation: The addition of halogens (e.g., chlorine, fluorine) to phenyl groups attached to the isoquinoline core has been shown to dramatically increase bactericidal and antifungal potency in certain synthetic series.[23]
Experimental Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline
This protocol describes a self-validating system for synthesizing a 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline, a common intermediate.
Objective: To synthesize a key dihydroisoquinoline intermediate via Bischler-Napieralski cyclization.
Materials:
-
N-(3,4-Dimethoxyphenethyl)acetamide
-
Phosphoryl chloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, reflux condenser, dropping funnel
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-(3,4-dimethoxyphenethyl)acetamide (1 equivalent) in anhydrous acetonitrile.
-
Causality: Anhydrous conditions are critical as POCl₃ reacts violently with water. Acetonitrile is used as a polar aprotic solvent.
-
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add phosphoryl chloride (1.5 equivalents) dropwise via a dropping funnel over 15 minutes, maintaining the temperature below 10°C.
-
Causality: Dropwise addition is essential to control the exothermic reaction between the amide and the dehydrating agent.
-
-
Cyclization: After addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 82°C) for 1-2 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide spot has been consumed.
-
-
Workup - Quenching: Cool the mixture to room temperature and then slowly pour it over crushed ice. This hydrolyzes the excess POCl₃ and the reaction intermediate.
-
Causality: The slow addition to ice safely quenches the highly reactive POCl₃.
-
-
Workup - Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8-9.
-
Self-Validation: The product is a weak base and will be in its freebase form at this pH, allowing for extraction into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.
Conclusion and Future Outlook
The isoquinoline scaffold is a time-tested and exceptionally versatile core in medicinal chemistry.[1] Its presence in numerous natural products and approved drugs validates its status as a privileged structure.[3][8] While classical syntheses remain relevant, the future of isoquinoline chemistry will increasingly focus on sustainable, atom-economical methods and the exploration of novel chemical space through late-stage functionalization.[16]
Ongoing research continues to uncover new biological activities and mechanisms of action for isoquinoline derivatives, particularly in complex multifactorial diseases like cancer and neurodegenerative disorders.[5][32] The ability of this scaffold to be decorated with diverse functional groups allows for the fine-tuning of its pharmacological profile, offering immense potential for the development of next-generation therapeutics with improved efficacy and reduced toxicity.[7]
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. books.rsc.org [books.rsc.org]
- 9. zenodo.org [zenodo.org]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. Isoquinoline.pptx [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Isoquinoline - Wikipedia [en.wikipedia.org]
- 14. Isoquinoline synthesis [quimicaorganica.org]
- 15. mdpi.com [mdpi.com]
- 16. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 19. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eurekaselect.com [eurekaselect.com]
- 23. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. ijcrr.com [ijcrr.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]
An In-depth Technical Guide to the Safe Handling and Management of 1-Bromo-4-methylisoquinoline
Introduction: 1-Bromo-4-methylisoquinoline is a halogenated aromatic heterocyclic compound, a class of molecules pivotal in medicinal chemistry and materials science. Its structural motif is a recurring core in various pharmacologically active agents, making it a valuable building block for drug discovery and development professionals. However, the inherent reactivity and potential biological activity of such compounds necessitate a rigorous and well-understood safety protocol. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from structurally similar compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risks effectively.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar chemicals, including 1-Bromoisoquinoline and 4-Bromoisoquinoline, and established best practices for handling halogenated aromatic compounds.[1] This information is for educational and procedural guidance. Professionals must consult the specific SDS provided by the supplier for the exact chemical being used before any handling, storage, or disposal.
Section 1: Hazard Identification and Classification
Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from close structural analogues, this compound is anticipated to be a hazardous substance.[2][3][4]
Health Hazards
The primary risks associated with this class of compounds are related to direct contact and inhalation. The electron-withdrawing nature of the bromine atom and the nitrogen-containing ring system can contribute to its reactivity and biological effects.
-
Acute Toxicity: Analogues are classified as harmful or toxic if swallowed and harmful in contact with skin.[2][4][5] Ingestion or dermal absorption may lead to systemic toxicity.
-
Skin Corrosion/Irritation: Classified as a skin irritant.[3] Direct contact can cause redness, inflammation, and discomfort. Prolonged exposure may lead to more severe dermal reactions.
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially irreversible damage.[3][4] The compound can be corrosive to eye tissue upon contact.
-
Respiratory Irritation: Vapors or dusts may cause respiratory irritation.[2][6] Inhalation should be avoided as it can irritate the mucous membranes and respiratory tract.
Physicochemical Hazards
While not highly flammable, the compound does present combustion hazards under specific conditions.
-
Combustibility: The compound is a combustible solid or liquid with a high flash point, meaning it must be preheated to ignite.[6]
-
Hazardous Combustion Products: In a fire, it may decompose to release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[6][7]
-
Reactivity: The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.[6]
Data Summary: Physicochemical Properties (Based on Analogues)
| Property | Value (Analogue) | Source |
| Physical State | Solid or low-melting liquid | [5][6] |
| Melting Point | 39 - 43 °C (for 4-Bromoisoquinoline) | [6] |
| Boiling Point | 280 - 285 °C (for 4-Bromoisoquinoline) | [6] |
| Flash Point | > 110 °C (for 4-Bromoisoquinoline) | [6] |
| Molecular Formula | C10H8BrN | N/A |
| Molecular Weight | 222.08 g/mol | N/A |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, combining engineering controls with appropriate PPE.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified and properly functioning chemical fume hood.[1] This is crucial for preventing the inhalation of any dusts or vapors.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[6]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed, located near the workstation.[6][7]
Personal Protective Equipment (PPE)
PPE provides a physical barrier against chemical exposure. The selection must be based on the identified hazards.[8][9]
| Body Part | PPE Requirement | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles with side shields. A face shield is required when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye damage.[1][10] Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6] |
| Skin/Body | Chemical-resistant lab coat and closed-toe shoes. | Provides a barrier against incidental contact and small spills.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation and absorption.[1] Always check the glove manufacturer's data for breakthrough time with the specific solvents being used.[11] Do not use latex gloves.[10] |
| Respiratory | Not required if work is performed within a fume hood. | If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][6] For major emergencies, a self-contained breathing apparatus (SCBA) is required.[1] |
Section 3: Safe Handling and Storage Protocols
Adherence to methodical and cautious handling procedures is paramount.
General Handling & Hygiene
-
Avoid all direct contact with the substance.[7]
-
Do not breathe dust or vapors.[6]
-
Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[2][3]
-
Do not eat, drink, or smoke in the laboratory or when using this product.[5]
-
Ensure the work area is clean and free of clutter before starting.[1]
Experimental Workflow: Weighing and Solution Preparation
This protocol is designed to minimize exposure during a common laboratory task.
Caption: Workflow for Safely Weighing and Dissolving this compound.
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing accidents.
-
Location: Keep in a dry, cool, and well-ventilated place.[3][6] Some suppliers recommend refrigeration.[6]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
-
Security: For potent compounds, consider storing in a locked cabinet.[12]
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
Immediate action is critical in the event of an exposure.[2]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][6][14] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][13] |
Spill Response
The procedure for spill cleanup depends on the size of the spill.
Caption: Decision Flowchart for Responding to a Chemical Spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]
-
Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products like hydrogen bromide.[6][7]
Section 5: Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any solutions in a properly labeled, sealed hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, paper towels, and pipette tips, must be collected in a designated solid hazardous waste container.[5]
-
Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations.[5][12] Do not dispose of down the drain.[5][13]
Conclusion
This compound, like many valuable reagents in research and development, possesses hazards that demand respect and careful management. By understanding its toxicological profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling and emergencies, researchers can work with this compound safely and effectively. A proactive safety culture, where every procedure is evaluated for risk, is the most critical element in protecting the health and well-being of laboratory professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. hsa.ie [hsa.ie]
- 11. fishersci.fr [fishersci.fr]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Discovery and history of bromo-isoquinoline derivatives
An In-depth Technical Guide to the Discovery and History of Bromo-Isoquinoline Derivatives
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. The introduction of a bromine atom onto this privileged core bestows unique chemical reactivity, transforming the molecule into a versatile building block for further functionalization and a modulator of biological activity. This technical guide provides a comprehensive exploration of the discovery and history of bromo-isoquinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the historical context of isoquinoline chemistry, detail the seminal synthetic methodologies for the creation of bromo-isoquinolines with step-by-step protocols, and survey their burgeoning applications in modern drug discovery.
A Historical Perspective: From Coal Tar to Complex Alkaloids
The story of bromo-isoquinolines is intrinsically linked to the discovery of the parent isoquinoline molecule itself. In 1885, Hoogewerf and van Dorp first isolated isoquinoline from coal tar through fractional crystallization of its acid sulfate.[1] This discovery opened the door to a new class of heterocyclic aromatic compounds. The broader family of isoquinoline alkaloids, which are naturally occurring plant-derived compounds, had already been a subject of intense study, with morphine and codeine being prime examples.[2][3] These natural products, however, are not brominated. The journey into bromo-isoquinoline derivatives is, therefore, one of synthetic chemistry rather than natural product isolation.
The development of synthetic routes to the isoquinoline core was a pivotal moment. Early chemists sought to replicate and modify the structures of medicinally potent natural alkaloids. This drive led to the establishment of several foundational named reactions in the late 19th and early 20th centuries, which remain relevant today for the synthesis of not only isoquinolines but also their brominated counterparts.
Foundational Synthetic Methodologies for Bromo-Isoquinoline Derivatives
The classical methods for constructing the isoquinoline skeleton are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These reactions can be adapted to use bromo-substituted starting materials, thus providing a direct entry to the bromo-isoquinoline core.
The Bischler-Napieralski Reaction
Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction facilitates the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[4][5] The reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under acidic conditions.[6] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. The reaction is particularly effective for aromatic rings that are activated with electron-donating groups.[6]
Mechanism:
The reaction proceeds via an intramolecular electrophilic aromatic substitution. Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[4] The prevailing pathway is often influenced by the specific reaction conditions.[4]
Experimental Protocol: Synthesis of 6-Bromo-1-methyl-3,4-dihydroisoquinoline
-
Amide Formation: To a solution of 1-(3-bromophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(1-(3-bromophenyl)ethyl)acetamide.
-
Cyclization: Dissolve the crude amide in anhydrous toluene. Add phosphorus oxychloride (POCl₃, 2.0 eq) and reflux the mixture for 4 hours.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous layer with concentrated ammonium hydroxide solution to pH 8-9. Extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 6-bromo-1-methyl-3,4-dihydroisoquinoline.
The Pictet-Spengler Reaction
First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[7][8] The reaction can be seen as a special case of the Mannich reaction.[7]
Mechanism:
The reaction begins with the formation of a Schiff base from the amine and carbonyl compound. Protonation of the Schiff base generates an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline product.[9]
Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: To a solution of 2-(3-bromophenyl)ethan-1-amine (1.0 eq) in a mixture of water and ethanol, add aqueous formaldehyde (37%, 1.2 eq).
-
Acidification and Reflux: Add concentrated hydrochloric acid to adjust the pH to 1-2. Heat the reaction mixture to reflux for 6 hours.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline.
The Pomeranz-Fritsch Reaction
Reported in 1893 by Cäsar Pomeranz and Paul Fritsch, this reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization.[10][11]
Mechanism:
The reaction starts with the condensation of the benzaldehyde and the aminoacetal to form a benzalaminoacetal (a Schiff base). Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by elimination of alcohol, leads to the formation of the aromatic isoquinoline ring.[10]
Experimental Protocol: Synthesis of 7-Bromoisoquinoline
-
Schiff Base Formation: A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) is heated at 120 °C for 2 hours.
-
Cyclization: The resulting crude Schiff base is cooled and then added slowly to a stirred solution of concentrated sulfuric acid at 0 °C. The mixture is then stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture is carefully poured onto ice and basified with aqueous sodium hydroxide solution.
-
Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to give 7-bromoisoquinoline.
Direct Bromination of the Isoquinoline Core
In addition to building the ring system with pre-brominated precursors, direct bromination of the isoquinoline nucleus is a common strategy. Electrophilic aromatic substitution on isoquinoline can lead to a mixture of products, but reaction conditions can be controlled to favor specific isomers.
Experimental Protocol: Synthesis of 5-Bromoisoquinoline [12]
-
Reaction Setup: In a three-necked flask, isoquinoline (1.0 eq) is slowly added to well-stirred concentrated sulfuric acid at a rate that maintains the internal temperature below 30 °C.
-
Bromination: The solution is cooled to -25 °C in a dry ice-acetone bath. N-bromosuccinimide (NBS, 1.1 eq) is added in portions, ensuring the internal temperature is maintained between -22 and -26 °C.
-
Stirring: The suspension is stirred for 2 hours at -22 °C and then for 3 hours at -18 °C.
-
Work-up: The reaction mixture is poured onto crushed ice. The solution is then carefully basified with aqueous ammonia to pH 8-10 while keeping the temperature low.
-
Extraction and Purification: The resulting suspension is extracted with diethyl ether. The combined organic phases are washed, dried, and concentrated. The crude product is purified by fractional distillation under reduced pressure to afford 5-bromoisoquinoline as a white solid.
Modern Synthetic Applications and Pharmacological Significance
Bromo-isoquinolines are invaluable intermediates in modern organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The bromine atom serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents at specific positions of the isoquinoline core. This capability is crucial in the construction of compound libraries for drug discovery.[13]
The incorporation of a bromine atom can also directly influence the pharmacological properties of the isoquinoline molecule. Bromo-isoquinoline derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development.
Table 1: Biological Activities of Selected Bromo-isoquinoline Derivatives
| Compound Class | Specific Derivative(s) | Biological Activity | Reference(s) |
| 3-Bromo-isoquinolines | N-arylated derivatives | Analgesic, Anti-inflammatory | [6] |
| 4-Bromoisoquinolines | 4-Bromo-3-arylisoquinolines | Potential anticancer agents | [14] |
| 5-Bromoisoquinolines | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | Intermediate for various therapeutic agents | [12] |
| Bromo-8-hydroxyquinolines | 5,7-Dibromo-8-hydroxyquinoline | Antiproliferative against various tumor cell lines | [15] |
Conclusion and Future Outlook
The field of bromo-isoquinoline chemistry has evolved significantly from the foundational synthetic work of the 19th and early 20th centuries. While seemingly absent in nature's pharmacopeia, these synthetic derivatives have carved out a crucial niche in both synthetic methodology and medicinal chemistry. The classical reactions of Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch provided the initial blueprints for their creation, while modern techniques have cemented their role as indispensable building blocks. The demonstrated biological activities of bromo-isoquinoline derivatives, spanning from anti-inflammatory to anticancer, ensure that they will remain a focus of intensive research and development for years to come. Future work will likely involve the continued development of novel synthetic routes with improved efficiency and stereoselectivity, as well as the exploration of these versatile scaffolds in new therapeutic areas and in the field of materials science.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Isoquinoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide on the Role of 1-Bromo-4-methylisoquinoline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Isoquinoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring with a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged structure" is found in a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a wide spectrum of pharmacological activities.[1][2] The therapeutic applications of isoquinoline derivatives are diverse, encompassing treatments for cancer, microbial infections, hypertension, and viral diseases.[1][3]
The journey from a promising chemical scaffold to a life-saving drug is paved with intricate synthetic challenges. Central to this process is the use of chemical intermediates—molecules that serve as building blocks for the final active pharmaceutical ingredient (API).[3][4][] An ideal intermediate offers a combination of stability and specific reactivity, allowing for the precise and efficient construction of complex molecular architectures. This compound has emerged as a particularly valuable intermediate, providing a reactive handle for the strategic elaboration of the isoquinoline core.
This technical guide offers a comprehensive exploration of this compound's role in synthetic chemistry. We will delve into its synthesis, reactivity, and, most importantly, its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug development.[6][7] This document is intended for researchers and scientists who seek to leverage this versatile intermediate in their drug discovery and development programs.
This compound: A Profile
Molecular Structure and Properties
This compound is a halogenated derivative of isoquinoline. The strategic placement of the bromine atom at the C1 position and the methyl group at the C4 position dictates its unique reactivity and utility as a chemical intermediate.
Caption: Structure of this compound.
Table 1: Physicochemical Properties of 4-Bromo-1-methylisoquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [8][9] |
| Molecular Weight | 222.08 g/mol | [8][9] |
| Boiling Point | 304.4 ± 22.0 °C (Predicted) | [8][9] |
| CAS Number | 104704-40-7 | [8][9] |
Synthesis of this compound
The synthesis of substituted bromoisoquinolines can be achieved through various methods, often involving the construction of the isoquinoline core followed by or preceded by halogenation and methylation. A common strategy involves the bromination of a pre-formed methylisoquinoline. Direct bromination of the isoquinoline ring system can be challenging and may require catalysts due to the electron-poor nature of the heterocyclic ring.[10]
A plausible synthetic route could involve the bromination of 4-methylisoquinoline. The position of bromination can be directed by the choice of brominating agent and reaction conditions. For instance, bromination of isoquinoline N-oxide with phosphorus oxybromide (POBr₃) can yield 1-bromoisoquinoline.[11] A similar strategy could potentially be applied to 4-methylisoquinoline N-oxide.
The Pivotal Role in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C1 position of this compound is the key to its utility as a chemical intermediate. This C-Br bond is susceptible to oxidative addition by a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This versatility makes it an invaluable precursor for generating diverse libraries of isoquinoline derivatives for drug screening.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[12][13] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide array of functional groups.[14][15]
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. 4-Bromo-1-methylisoquinoline | 104704-40-7 | EEA70440 [biosynth.com]
- 9. echemi.com [echemi.com]
- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 11. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-methylisoquinoline
Introduction: The Strategic Importance of the Isoquinoline Moiety and the Power of Suzuki-Miyaura Coupling
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its presence in numerous biologically active natural products and synthetic drugs underscores its importance in drug discovery. The targeted functionalization of the isoquinoline core is therefore a critical task for medicinal chemists. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its operational simplicity, broad functional group tolerance, and relatively mild reaction conditions.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species has become an indispensable tool for the synthesis of complex organic molecules, including biaryl and heteroaryl structures.[3][4][5]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 1-bromo-4-methylisoquinoline with various arylboronic acids. We will delve into the rationale behind the selection of each reaction component and provide a step-by-step guide for conducting the reaction, from setup to purification. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of 1-aryl-4-methylisoquinolines.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][6] The electron-richness of the phosphine ligand on the palladium catalyst can facilitate this often rate-determining step.[7][8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. The base activates the boronic acid, making it more nucleophilic and facilitating this transfer.[9][10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7] Bulky ligands can promote this final step.[12]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization depending on the specific arylboronic acid used.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercially available | |
| Arylboronic Acid | >95% | Commercially available | Stoichiometry may need to be adjusted based on purity. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst grade | Commercially available | A reliable and versatile catalyst for a range of Suzuki couplings. |
| SPhos | Ligand grade | Commercially available | A bulky, electron-rich ligand often beneficial for heteroaryl couplings.[12][13][14] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Commercially available | A common and effective base for Suzuki reactions.[7][10] |
| 1,4-Dioxane | Anhydrous | Commercially available | A common solvent for Suzuki couplings; ensure it is peroxide-free.[3][7][15] |
| Water | Degassed, deionized | In-house | Degassing is crucial to prevent oxidation of the catalyst. |
| Argon or Nitrogen | High purity | Gas cylinder | For maintaining an inert atmosphere. |
| Celite® | Filtering agent | Commercially available | For filtration of the crude reaction mixture. |
| Ethyl Acetate | ACS grade | Commercially available | For extraction and chromatography. |
| Hexanes | ACS grade | Commercially available | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
Step-by-Step Procedure
Figure 2: The experimental workflow for the Suzuki coupling of this compound.
1. Reaction Setup (Under Inert Atmosphere):
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.01-0.05 equiv). For challenging couplings, a more specialized ligand like SPhos (0.02-0.10 equiv) can be added along with a palladium source like Pd₂(dba)₃.[3][14]
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
2. Solvent Addition and Reaction:
-
Through the septum, add degassed 1,4-dioxane and degassed water in a ratio of approximately 4:1 to 5:1 (v/v) to achieve a concentration of the starting bromide of about 0.1-0.2 M. The addition of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[3][7][16]
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C. The optimal temperature may vary depending on the reactivity of the coupling partners.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is consumed. Reaction times can vary from a few hours to overnight.
4. Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6][17] Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system, typically a gradient of ethyl acetate in hexanes, to afford the desired 1-aryl-4-methylisoquinoline.
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: For electron-rich or sterically hindered aryl bromides, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be required to achieve good yields.[12][14] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[7][9]
-
Base Selection: While potassium carbonate is a good starting point, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective for challenging substrates.[10] The choice of base can significantly impact the reaction rate and yield.[10]
-
Solvent System: Toluene, THF, and DMF are also commonly used solvents for Suzuki couplings.[3][7] The choice of solvent can influence the solubility of the reagents and the overall reaction efficiency.[16]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, which can be exacerbated by high temperatures or prolonged reaction times. Using a slight excess of the boronic acid can help to mitigate this issue. Using boronic esters, such as pinacol esters, can also increase stability.[3]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes be observed. This is often minimized by slow addition of the boronic acid or by using appropriate catalyst systems.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 1-aryl-4-methylisoquinolines. The protocol detailed in this application note provides a robust starting point for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and the role of each reaction component, scientists can effectively troubleshoot and optimize this important transformation for their specific needs.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-methylisoquinoline
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of this heterocyclic system is therefore of paramount importance in drug discovery and development. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the derivatization of 1-Bromo-4-methylisoquinoline, a versatile building block for creating diverse molecular libraries. We present detailed mechanistic insights, step-by-step protocols, and field-proven advice for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, tailored for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Importance of Isoquinoline Functionalization
The isoquinoline framework is a cornerstone in modern medicinal chemistry, valued for its structural rigidity and ability to present substituents in well-defined spatial orientations for interaction with biological targets.[1][5] The development of efficient and versatile synthetic methodologies to modify the isoquinoline core is critical for structure-activity relationship (SAR) studies.[2] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[6][7][8]
This compound serves as an ideal starting material. The bromine atom at the C1 position is activated for palladium catalysis, while the methyl group at C4 provides a simple substitution pattern for initial studies. This guide focuses on leveraging this reactivity to install a variety of functional groups, thereby accessing novel chemical space for drug discovery programs.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a topic recognized with the 2010 Nobel Prize in Chemistry, fundamentally operate through a common catalytic cycle.[7][9] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The process generally involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (C-Br) of this compound, forming a Pd(II) intermediate.[7][10] This is often the rate-determining step.
-
Transmetalation (or related step): The R-group from a second coupling partner (e.g., an organoboron, organotin, or organocopper reagent) is transferred to the palladium center, displacing the halide.[9] In the Heck reaction, this step is replaced by alkene coordination and migratory insertion.[11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][10]
Caption: General Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[6][12] It is exceptionally reliable for creating biaryl and aryl-vinyl linkages.
Causality Behind Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a classic, robust choice that works well for many aryl bromides. For more challenging substrates or lower catalyst loadings, pre-catalysts like PdCl₂(dppf) are often used.
-
Base: A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[13] Aqueous Na₂CO₃ or K₂CO₃ are common, mild choices compatible with a broad range of functional groups.
-
Solvent: A two-phase solvent system like Toluene/Ethanol/Water or a single-phase system like Dioxane or DME is typically used to ensure all components are sufficiently soluble.
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol 3.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add toluene, ethanol, and water to the flask. Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ to the flask.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 1-phenyl-4-methylisoquinoline.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | >90% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2%) | K₂CO₃ | Dioxane/H₂O | 90 | >85% |
| Thiophene-3-boronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | >80% |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a base.[14][15] A key feature is that it does not involve a traditional transmetalation step; instead, it proceeds via migratory insertion followed by β-hydride elimination.[9][16]
Causality Behind Component Selection:
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective pre-catalyst that is reduced in situ to Pd(0).
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine are used to stabilize the palladium catalyst and modulate its reactivity.
-
Base: A non-nucleophilic organic base like triethylamine (Et₃N) is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[11]
Caption: Catalytic Cycle for the Heck Reaction.
Protocol 4.1: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound (1.0 mmol, 222 mg)
-
n-Butyl acrylate (1.5 mmol, 215 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
Acetonitrile (ACN) or DMF (5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the solvent (ACN or DMF), followed by n-butyl acrylate and triethylamine via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL), wash with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel to yield the trans-alkene product.
| Alkene Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ (2%) | Et₃N | ACN | 100 | >80% |
| Styrene | Pd(OAc)₂ (2%) | K₂CO₃ | DMF | 120 | >75% |
| Cyclohexene | PdCl₂(PPh₃)₂ (3%) | Et₃N | DMF | 110 | 60-70% |
Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating conjugated enynes and arylalkynes.[17][18] It uniquely employs a dual-catalyst system of palladium and copper(I).[19]
Causality Behind Component Selection:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a common, air-stable pre-catalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex much more rapidly than the alkyne itself.[17]
-
Base: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), serves both as the solvent and as the base to deprotonate the alkyne and neutralize the resulting HBr.
Caption: Catalytic Cycles for Sonogashira Coupling.
Protocol 5.1: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed THF and Et₃N, followed by phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction is often complete when a dense precipitate of triethylammonium bromide forms. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through Celite to remove the ammonium salt and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate) to afford 1-(phenylethynyl)-4-methylisoquinoline.
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N/THF | RT | >90% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2%) | CuI (4%) | Et₃N | RT | >85% |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | DIPEA/THF | 50 | >80% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[20][21] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential.[22] They promote the reductive elimination step and prevent catalyst decomposition. Pd₂(dba)₃ is a common Pd(0) source.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine without competing as a nucleophile.[23]
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol 6.1: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (anhydrous, 5 mL)
Procedure:
-
Reaction Setup (Glovebox): Inside a glovebox, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried vial. Add this compound.
-
Reagent Addition: Add toluene, followed by morpholine. Seal the vial tightly with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding water (10 mL). Dilute with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1-morpholinoisoquinoline.
| Amine Partner | Pd Source/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃/XPhos (1/3) | NaOtBu | Toluene | 100 | >90% |
| Aniline | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Toluene | 110 | >80% |
| Benzylamine | Pd₂(dba)₃/RuPhos (1/3) | K₃PO₄ | Dioxane | 100 | >85% |
Stille Coupling: Versatility with Organostannanes
The Stille reaction couples the aryl halide with an organotin (stannane) reagent.[24][25] Its primary advantage is the inertness of organostannanes to many reaction conditions, allowing for their preparation and storage, and high functional group tolerance.[24] However, the high toxicity of tin reagents is a significant drawback.[25][26]
Causality Behind Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a highly effective and commonly used catalyst for Stille couplings.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or DMF are typically used.
-
Additives: In some cases, additives like LiCl can accelerate the reaction by facilitating the transmetalation step.
Caption: Catalytic Cycle for the Stille Coupling.
Protocol 7.1: Stille Coupling with Tributyl(vinyl)tin
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Tributyl(vinyl)tin (1.1 mmol, 323 µL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by tributyl(vinyl)tin via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1 hour to precipitate the tributyltin fluoride salt.
-
Purification: Filter the mixture through Celite, washing the pad with ether. Separate the organic layer of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield 4-methyl-1-vinylisoquinoline.
| Stannane Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Typical Yield |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ (2%) | None | Toluene | 110 | >85% |
| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ (3%) | None | DMF | 100 | >80% |
| 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (2%) | LiCl | Toluene | 110 | >75% |
General Experimental Workflow
The successful execution of these protocols relies on a systematic workflow from setup to analysis. Adherence to best practices, particularly maintaining an inert atmosphere, is critical for reproducibility and high yields.
Caption: Standard Workflow for Cross-Coupling Reactions.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 6. jmcct.com [jmcct.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. youtube.com [youtube.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. name-reaction.com [name-reaction.com]
- 24. organicreactions.org [organicreactions.org]
- 25. Stille reaction - Wikipedia [en.wikipedia.org]
- 26. Stille Coupling [organic-chemistry.org]
Synthesis of kinase inhibitors using 1-Bromo-4-methylisoquinoline
An Application Guide for the Synthesis of Kinase Inhibitors from 1-Bromo-4-methylisoquinoline
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds and approved pharmaceuticals.[1] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of this compound as a versatile starting material for the synthesis of novel kinase inhibitors. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—that enable the strategic diversification of the isoquinoline core. This guide emphasizes the rationale behind experimental choices, provides step-by-step methodologies, and contextualizes the synthetic strategies within the broader goal of discovering potent and selective kinase inhibitors for therapeutic applications.
Introduction: The Strategic Value of the Isoquinoline Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important families of drug targets in the 21st century.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[2][3]
Within the landscape of medicinal chemistry, the isoquinoline framework is recognized as a "privileged scaffold"—a molecular structure that is capable of binding to multiple biological targets with high affinity.[1] This inherent bioactivity makes isoquinoline derivatives highly attractive starting points for drug discovery campaigns. This compound, in particular, serves as an ideal building block. The bromine atom at the C-1 position is a highly effective "synthetic handle" for palladium-catalyzed cross-coupling reactions, allowing for the controlled and efficient introduction of a wide array of chemical functionalities. This strategic functionalization is paramount for exploring the structure-activity relationships (SAR) required to optimize inhibitor potency and selectivity.[4]
This guide details the primary synthetic transformations that leverage the reactivity of this compound to construct libraries of potential kinase inhibitors.
Core Synthetic Strategies and Experimental Protocols
The functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their reliability, broad substrate scope, and functional group tolerance, making them indispensable tools in modern drug discovery.[5][6]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is the premier method for creating carbon-carbon bonds between an aryl halide and an organoboron compound.[7][8] In the context of kinase inhibitor synthesis, this reaction is used to introduce diverse aryl and heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding site or form specific interactions with the hinge region.[9]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0–3.0 equiv)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 M with respect to the starting bromide.
-
Reaction: Heat the mixture to the target temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-aryl-4-methylisoquinoline.
Expertise & Rationale: The choice of catalyst and base is crucial. Pd(dppf)Cl₂ is often more robust and effective for challenging substrates compared to Pd(PPh₃)₄. The aqueous base (e.g., K₂CO₃ in water/dioxane) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.
Buchwald-Hartwig Amination: Installing Hydrogen-Bonding Moieties
The Buchwald-Hartwig amination is a powerful reaction for the formation of carbon-nitrogen bonds.[10][11] This transformation is critical for synthesizing kinase inhibitors, as the introduced amine functionality frequently acts as a hydrogen bond donor or acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket—a key interaction for high-affinity binding.[5]
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert Gas (Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the desired amine.
-
Inert Atmosphere: Seal the flask and maintain under a positive pressure of argon.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the target temperature (typically 90–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 8–24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 1-amino-4-methylisoquinoline derivative.
Expertise & Rationale: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is essential.[12] The ligand stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and prevents beta-hydride elimination.[10] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nitrogen nucleophile.
Sonogashira Coupling: Introducing Rigid Alkynyl Linkers
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[13][14] This reaction introduces a linear, rigid alkynyl moiety. This structural element can act as a spacer to access deeper pockets within the kinase active site or serve as a versatile handle for subsequent transformations, such as "click chemistry" for bioconjugation or further diversification.[15][16]
Protocol 2.3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%)
-
Copper(I) Iodide (CuI, 1–5 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Optional Co-Solvent (e.g., THF or DMF)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add the amine base/solvent and any co-solvent, followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2–12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with water and brine to remove the amine salt.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 1-alkynyl-4-methylisoquinoline.
Expertise & Rationale: The Sonogashira reaction relies on a dual catalytic cycle. The palladium catalyst activates the aryl bromide, while the copper(I) salt reacts with the alkyne to form a copper acetylide intermediate, which then participates in the key transmetalation step.[13] The amine base is critical, serving to neutralize the HBr byproduct and act as a ligand and solvent.
Visualization of Synthetic and Biological Pathways
To better illustrate the workflow and the biological context, the following diagrams are provided.
Caption: Synthetic workflow for diversifying this compound.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Data Presentation: Reaction Summary and Hypothetical SAR
Effective drug discovery relies on the systematic evaluation of synthesized compounds. The protocols described allow for the rapid generation of a compound library for biological screening.
Table 1: Summary of Recommended Cross-Coupling Conditions
| Reaction Type | Typical Catalyst System | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane / H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 90-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (2 mol%) | Triethylamine | THF / Et₃N | 25-60 |
Table 2: Hypothetical Data for a Synthesized Inhibitor Series (Note: Data are for illustrative purposes only and do not represent actual experimental results.)
| Compound ID | Synthetic Route | R-Group Structure | Target Kinase | IC₅₀ (nM) |
| ISO-S-01 | Suzuki-Miyaura | 3-methoxy-phenyl | VEGFR-2 | 150 |
| ISO-B-01 | Buchwald-Hartwig | 4-fluoro-anilino | VEGFR-2 | 25 |
| ISO-N-01 | Sonogashira | Phenyl-ethynyl | VEGFR-2 | 350 |
This hypothetical data illustrates how different functionalities installed via these core reactions can significantly impact biological activity. The aniline derivative (ISO-B-01) shows the highest potency, suggesting a key hydrogen-bonding interaction is achieved, a common theme in kinase inhibition.[17][18]
Conclusion
This compound is a powerful and commercially available building block for the synthesis of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide a robust and versatile toolkit for its functionalization. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can efficiently generate diverse libraries of isoquinoline-based compounds, accelerating the discovery of new therapeutic agents targeting the protein kinase family.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Strategic Utility of 1-Bromo-4-methylisoquinoline in Contemporary Pharmaceutical Synthesis
The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic structure provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, 1-Bromo-4-methylisoquinoline has emerged as a particularly valuable building block for the synthesis of complex molecular architectures, primarily serving as a versatile intermediate in the development of targeted therapies such as kinase and PARP inhibitors.
This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its key transformations, and present a logical framework for its strategic implementation in drug discovery programs.
The Synthetic Versatility of this compound
The synthetic power of this compound lies in the orthogonal reactivity of its substituents. The bromine atom at the C1 position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The methyl group at the C4 position, while seemingly simple, can influence the molecule's conformation and provide a steric handle to modulate interactions with target proteins. This combination of a reactive site for diversification and a structurally significant methyl group makes it a highly sought-after intermediate in the construction of compound libraries for high-throughput screening and lead optimization.
The primary transformations leveraging the C1-bromo substituent are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions are staples in modern pharmaceutical process chemistry due to their broad functional group tolerance, mild reaction conditions, and high yields.
Application in Kinase Inhibitor Synthesis: A Representative Workflow
Kinase inhibitors are a major class of targeted cancer therapies. The isoquinoline core is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The following workflow illustrates the use of this compound in the synthesis of a hypothetical kinase inhibitor scaffold.
Caption: Synthetic workflow for a kinase inhibitor candidate.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern C-C bond formation in pharmaceutical synthesis.[2] The choice of a palladium catalyst and a suitable base is critical for the reaction's success. The base activates the boronic acid, facilitating transmetalation to the palladium center.[2]
Materials and Equipment:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(4-methoxyphenyl)-4-methylisoquinoline.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| 4-Methoxyphenylboronic acid | 1.2 | Arylating agent |
| Pd(OAc)₂ | 0.05 | Palladium catalyst precursor |
| PPh₃ | 0.1 | Ligand to stabilize the palladium catalyst |
| K₂CO₃ | 2.0 | Base to activate the boronic acid |
| 1,4-Dioxane/Water | - | Solvent system |
Application in PARP Inhibitor Synthesis: A Strategic Approach
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms.[3] The isoquinolinone core is a key pharmacophore in several PARP inhibitors. This compound can be a precursor to such structures, where the C1 position is ultimately converted to a carbonyl group and the C4 position can be functionalized to interact with the active site of the PARP enzyme.
A crucial step in synthesizing isoquinolinone-based PARP inhibitors is the formation of a C-N bond, often achieved through a Buchwald-Hartwig amination.
Caption: Synthesis of a PARP inhibitor precursor.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] The choice of ligand is crucial and often requires screening to optimize the reaction for a specific substrate. Bulky, electron-rich phosphine ligands are commonly employed.[5]
Materials and Equipment:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-anilino-4-methylisoquinoline.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Aniline | 1.2 | Aminating agent |
| Pd₂(dba)₃ | 0.02 | Palladium(0) catalyst precursor |
| XPhos | 0.04 | Bulky phosphine ligand |
| NaOtBu | 1.4 | Strong, non-nucleophilic base |
| Toluene | - | Anhydrous solvent |
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of complex, biologically active molecules. Its utility is primarily demonstrated through its participation in robust and scalable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols provided herein serve as a practical guide for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, ultimately accelerating the discovery of novel therapeutics. The logical application of these and other modern synthetic methods to the this compound scaffold will undoubtedly continue to yield promising new drug candidates.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. US9422243B2 - 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Harnessing 1-Bromo-4-methylisoquinoline for the Synthesis of Novel Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Isoquinoline Scaffold as a Privileged Fluorophore
The isoquinoline nucleus, a benzo[c]pyridine heterocyclic system, is a cornerstone in the architecture of numerous biologically active compounds and functional materials.[1] Beyond their well-documented pharmacological significance, isoquinoline derivatives have garnered substantial interest for their intrinsic fluorescent properties.[2] The rigid, planar structure of the isoquinoline ring system provides a robust platform for the construction of novel fluorophores. By strategically functionalizing this core, researchers can fine-tune the photophysical properties to generate dyes with tailored absorption and emission profiles, making them suitable for a diverse range of applications, including cellular imaging and as sensitive probes in biological assays.[2][3] This guide focuses on the utility of a key building block, 1-bromo-4-methylisoquinoline, as a versatile precursor for the synthesis of a new generation of fluorescent dyes. The bromine atom at the C1 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aromatic and heteroaromatic substituents.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The creation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C1 position of the isoquinoline core is paramount in developing a diverse library of fluorescent dyes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful and versatile tools for this purpose. These reactions are characterized by their high functional group tolerance, good to excellent yields, and relatively mild reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (boronic acid or boronic ester) and an organohalide.[4] In the context of our topic, this compound serves as the organohalide, and a variety of aryl or heteroaryl boronic acids can be employed to introduce different π-conjugated systems. The extension of the π-system is a common strategy to modulate the fluorescence properties of a molecule, often leading to a red-shift in both absorption and emission spectra.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. The choice of ligand is crucial and can significantly impact the reaction efficiency.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like XPhos, are employed to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for C-C Bond Formation with 1-Bromo-4-methylisoquinoline
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The ability to controllably and efficiently forge these bonds enables the assembly of complex molecular architectures from simpler, readily available starting materials.[1][3] Among the vast array of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool.[1][2][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the way medicinal chemists approach the synthesis of novel therapeutic agents.[2][5][6][7]
The isoquinoline scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. Its presence in a molecule can impart a wide range of pharmacological activities. Consequently, the development of robust methods for the functionalization of the isoquinoline core is of significant interest to drug development professionals. This application note provides a detailed guide to the experimental setup for C-C bond formation with 1-bromo-4-methylisoquinoline, a key intermediate for the synthesis of novel isoquinoline derivatives. We will focus on three of the most impactful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Pillar 1: Understanding the Catalytic Heart of the Reaction: The Palladium Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.[4][8][9][10] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting experimental challenges.
The General Catalytic Cycle
The cycle begins with a coordinatively unsaturated Pd(0) species, which is the active catalyst.
-
Oxidative Addition: The aryl halide (in our case, this compound) reacts with the Pd(0) catalyst, breaking the carbon-halogen bond and forming a new organopalladium(II) complex.[5][8] This is often the rate-determining step in the catalytic cycle.[5]
-
Transmetalation (Suzuki & Sonogashira): The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium(II) complex, displacing the halide.[5][8] This step requires the presence of a base to activate the organometallic reagent.[11]
-
Migratory Insertion (Heck): In the Heck reaction, an alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.[12]
-
β-Hydride Elimination (Heck): Following migratory insertion, a hydrogen atom from the adjacent carbon is eliminated, forming the final product and a palladium-hydride species.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Caption: Generalized Palladium Catalytic Cycle.
Pillar 2: The Critical Role of Ligands and Bases
The success of a palladium-catalyzed cross-coupling reaction is heavily dependent on the choice of ligands and the base.[13]
-
Ligands: Phosphine-based ligands are commonly employed in these reactions.[9][14] They play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and promoting the key steps of the catalytic cycle.[13][14] Bulky and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), have been shown to be particularly effective in facilitating the coupling of challenging substrates, including heteroaryl chlorides.[9][15] The choice of ligand can significantly impact reaction rates, yields, and the scope of compatible functional groups.[13][16]
-
Bases: A base is essential for the transmetalation step in Suzuki and Sonogashira reactions.[11][17] It activates the organoboron compound in the Suzuki reaction to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.[11] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF).[15][18] The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.[19]
Experimental Protocols
The following protocols are designed as a starting point for the C-C bond formation with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
General Laboratory Setup and Safety Precautions
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved using standard Schlenk line techniques or a glovebox.
-
Dry Solvents: Anhydrous solvents are recommended to prevent the deactivation of the catalyst and the hydrolysis of reagents.
-
Reagent Purity: The purity of all reagents, especially the aryl halide, coupling partner, and catalyst, is critical for reproducible results.
-
Safety: this compound and organometallic reagents should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-4-methylisoquinolines
The Suzuki-Miyaura reaction is a highly versatile method for the formation of biaryl compounds by coupling an organohalide with an organoboron compound.[5][10]
Reaction Scheme:
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 222.08 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - |
Step-by-Step Procedure
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-4-methylisoquinoline.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Heck Reaction for the Synthesis of 1-Vinyl-4-methylisoquinolines
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][20]
Reaction Scheme:
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 222.08 | 1.0 | 1.0 |
| Alkene (e.g., n-butyl acrylate) | 128.17 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - |
Step-by-Step Procedure
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by the alkene (1.5 mmol) and triethylamine (2.0 mmol).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[21]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 1-vinyl-4-methylisoquinoline.
Protocol 3: Sonogashira Coupling for the Synthesis of 1-Alkynyl-4-methylisoquinolines
The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling a vinyl or aryl halide with a terminal alkyne.[22][23]
Reaction Scheme:
References
- 1. jocpr.com [jocpr.com]
- 2. nobelprize.org [nobelprize.org]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theses.enscm.fr [theses.enscm.fr]
- 17. mt.com [mt.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 1-Bromo-4-methylisoquinoline for the Synthesis of Novel Bioactive Molecules
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] Within this class, 1-bromo-4-methylisoquinoline emerges as a highly versatile and strategic starting material for drug discovery programs. Its unique substitution pattern, featuring a reactive bromine atom at the C1 position, provides a robust handle for introducing molecular diversity through modern cross-coupling chemistry. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors and anticancer compounds. Detailed, field-tested protocols for key synthetic transformations are provided, alongside a discussion of the mechanistic rationale and biological context.
Introduction: The Strategic Value of the Isoquinoline Core
The isoquinoline framework is a bicyclic aromatic heterocycle that serves as the foundational core for numerous alkaloids and clinically significant drugs. Its rigid structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding) make it an ideal scaffold for designing molecules that can bind with high affinity and selectivity to biological targets.[1][3] The introduction of a bromine atom, specifically at the C1 position, transforms the stable isoquinoline core into a versatile platform for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions.[4] The additional methyl group at the C4 position can subtly influence the molecule's steric and electronic properties, potentially leading to improved target engagement or metabolic stability.
This guide focuses on the two most powerful and widely adopted cross-coupling strategies for functionalizing this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6][7]
Core Synthetic Strategies & Mechanistic Considerations
The reactivity of this compound is dominated by the C-Br bond, which is susceptible to oxidative addition by a low-valent palladium(0) catalyst. This single step initiates a catalytic cycle that enables the formation of new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern drug synthesis.
Caption: Synthetic utility workflow of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forming C-C bonds by coupling an organohalide with an organoboron compound.[7][8] This reaction is prized for its mild conditions, tolerance of a vast range of functional groups, and the commercial availability of a diverse array of boronic acids and esters.
Causality Behind the Protocol: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. A base is crucial; it activates the organoboron species, facilitating the transmetalation step where the organic group is transferred from boron to palladium. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[5][9] It allows for the formation of C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines. This is particularly relevant in medicinal chemistry, as the arylamine motif is a key pharmacophore in many kinase inhibitors.[10]
Causality Behind the Protocol: Similar to the Suzuki reaction, the cycle initiates with oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium(II) complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. Reductive elimination from this intermediate forges the C-N bond and releases the final product.[5][11] The choice of phosphine ligand is critical and often dictates the success and scope of the reaction. Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) are often superior as they promote both the oxidative addition and the final reductive elimination step.[11]
Application in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology.[12][13] Many kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding site of the enzyme.[14][15] The 1-substituted isoquinoline scaffold is an excellent starting point for designing such inhibitors. The isoquinoline nitrogen can act as a hinge-binding motif, forming a critical hydrogen bond within the kinase active site, while the substituent introduced at the C1 position can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.
Caption: Potential inhibition point in the RAS-RAF-MEK-ERK signaling pathway.[16]
By using Suzuki and Buchwald-Hartwig reactions, a diverse library of compounds can be synthesized from this compound to probe the structure-activity relationships (SAR) for a given kinase target.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Argon or Nitrogen).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details a standard procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[17]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[18]
-
Phosphine Ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Separate the layers.
-
Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-methylisoquinoline derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a standard procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.[10][11]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligand (e.g., Xantphos, XPhos)[16]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Celite®, Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-amino-4-methylisoquinoline derivative.
Data Presentation: Representative Results
The following tables summarize hypothetical, yet representative, quantitative data for the synthesis and biological activity of a series of compounds derived from this compound. This data serves as an example of how results can be structured for SAR analysis.
Table 1: Synthesis of 1-Substituted-4-methylisoquinoline Derivatives
| Entry | R Group | Coupling Reaction | Yield (%) |
| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 88 |
| 1b | 3-Pyridyl | Suzuki-Miyaura | 75 |
| 1c | Aniline | Buchwald-Hartwig | 82 |
| 1d | Morpholine | Buchwald-Hartwig | 91 |
Table 2: Biological Activity of Hypothetical Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Antiproliferative GI₅₀ (µM) (MCF-7 Cells)[19] |
| 1a | VEGFR-2 | 150 | 5.2 |
| 1b | VEGFR-2 | 95 | 2.8 |
| 1c | EGFR | 45 | 1.1 |
| 1d | EGFR | 220 | >10 |
Conclusion
This compound is a powerful and commercially available building block for the rapid generation of diverse chemical libraries. Its utility is primarily unlocked through robust and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and strategies outlined in this document provide a solid foundation for researchers to synthesize novel isoquinoline derivatives for screening in various drug discovery campaigns, particularly in the pursuit of new kinase inhibitors and other anticancer agents.[4][20] The logical application of these synthetic methods enables a systematic exploration of structure-activity relationships, accelerating the journey from a starting material to a potential clinical candidate.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An Application Guide to the Functionalization of the Isoquinoline Core: Protocols and Mechanistic Insights
Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] Its prevalence in drugs exhibiting anticancer, antimicrobial, and CNS-modulating activities has driven the development of sophisticated synthetic methodologies for its derivatization.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key protocols for the functionalization of the isoquinoline core. We move beyond simple step-by-step instructions to explain the underlying principles and mechanistic rationale for each experimental choice. The protocols covered include modern C-H activation, classic cross-coupling reactions, and innovative photoredox catalysis, offering a robust toolkit for the strategic modification of this privileged heterocycle.
Understanding the Reactivity of the Isoquinoline Core
The functionalization strategy for an isoquinoline is dictated by its inherent electronic properties. The scaffold consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, rendering this ring electron-deficient. This has several key consequences for its reactivity:
-
C1 Position: The carbon adjacent to the nitrogen (C1) is the most electrophilic and susceptible to nucleophilic attack. It is also highly activated for radical functionalization.
-
C3 Position: The C3 position also exhibits electrophilic character, though typically less so than C1.
-
Benzene Ring (C5-C8): These positions are more electron-rich and behave similarly to a substituted benzene ring, making them amenable to electrophilic aromatic substitution, albeit often under forcing conditions.[4]
-
C4 Position: Direct functionalization at the C4 position can be challenging compared to other sites on the pyridine ring.[4]
This reactivity profile allows chemists to selectively target different positions on the ring system by choosing the appropriate synthetic methodology.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-methylisoquinoline
Welcome to the technical support center for the synthesis of 1-Bromo-4-methylisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. This document provides in-depth, field-proven insights and detailed protocols to ensure success in your synthetic endeavors.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not trivial, primarily due to the challenge of achieving regioselective bromination at the C1 position. The isoquinoline ring system's electronics typically direct electrophilic substitution to the C5 and C8 positions, while nucleophilic substitution is favored at C1.[1][2] Therefore, a successful synthesis requires a multi-step, strategic approach. This guide outlines a robust workflow, addresses common pitfalls, and provides solutions to maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall strategy for synthesizing this compound?
A1: A direct, single-step bromination of 4-methylisoquinoline is generally not effective for obtaining the C1-bromo isomer due to the electronic properties of the isoquinoline nucleus.[1] The most reliable and widely applicable strategy involves a three-stage process:
-
Synthesis of the 4-methylisoquinoline core. Modern palladium-catalyzed methods offer high yields and functional group tolerance.[3]
-
Amination at the C1 position. A nucleophilic substitution reaction, such as the Chichibabin reaction, is used to install an amino group at the C1 position, creating the precursor 1-amino-4-methylisoquinoline.
-
Conversion of the amino group to a bromo group. The Sandmeyer reaction is the classic and most effective method for converting the 1-amino group to the desired 1-bromo substituent with high fidelity.[4][5][6]
Q2: Why can't I just use Br₂ and a Lewis acid to brominate 4-methylisoquinoline directly at the C1 position?
A2: Electrophilic aromatic substitution on the isoquinoline ring is directed by the fused benzene ring and the deactivating effect of the protonated nitrogen atom under acidic conditions. This leads to substitution primarily at the C5 and C8 positions.[1][7] The pyridine ring is deactivated towards electrophiles, making direct bromination at C1, C3, or C4 highly unfavorable. The presented multi-step strategy circumvents this by transforming the problem into a nucleophilic substitution followed by a diazonium salt displacement, which are electronically favored at the C1 position.
Q3: Are there alternatives to the Sandmeyer reaction for the final step?
A3: While the Sandmeyer reaction is the gold standard, other methods for converting aryl amines to aryl bromides exist. However, for this specific substrate, the Sandmeyer reaction offers a superior combination of yield, reliability, and mild conditions for the diazonium salt displacement step.[8] Alternative methods may suffer from lower yields or require more specialized reagents that are not as readily available.
Overall Synthetic Workflow
The following diagram illustrates the recommended synthetic pathway from a suitable precursor to the final product.
Caption: Recommended three-stage workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Stage | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or no yield of 4-methylisoquinoline. | 1 | Catalyst Inactivity: The Palladium catalyst is sensitive to air and moisture. Incorrect Ligand/Base: The combination of ligand and base is suboptimal for the substrate. | Ensure Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere using Schlenk techniques. Screen Conditions: If yield is low, screen different phosphine ligands (e.g., dppf, Xantphos) and organic bases (e.g., Cs₂CO₃, K₃PO₄) to find the optimal combination for your specific substrate. |
| Low yield in the Chichibabin reaction. | 2 | Reagent Decomposition: Sodium amide (NaNH₂) reacts violently with water. Incomplete Reaction: Insufficient temperature or reaction time. | Use Anhydrous Conditions: Ensure the solvent (e.g., toluene or xylene) is rigorously dried. Optimize Temperature: The reaction typically requires elevated temperatures (110-150 °C). Monitor the reaction by TLC to determine the optimal reaction time and prevent product degradation. |
| A dark, tarry mixture forms during diazotization. | 3 | Temperature Too High: Aryl diazonium salts are thermally unstable and decompose rapidly at higher temperatures. Incorrect Stoichiometry: Excess nitrous acid can lead to side reactions. | Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Slow Addition: Add the aqueous sodium nitrite solution dropwise to the acidic solution of the amine to avoid localized heating and concentration spikes. |
| Low yield of this compound from the Sandmeyer reaction. | 3 | Premature Decomposition of Diazonium Salt: The salt decomposes before it can react with the copper(I) bromide. Formation of Phenol Byproduct: The diazonium salt reacts with water instead of the bromide. Inactive Catalyst: The CuBr may be oxidized to Cu(II). | Use Freshly Prepared CuBr: Prepare copper(I) bromide immediately before use for maximum activity.[4] Maintain Acidity: Keep the CuBr solution acidic (using HBr) to suppress the competing phenol formation. Slow Addition: Add the cold diazonium salt solution slowly to the heated CuBr solution (typically 50-70 °C) to ensure rapid reaction upon addition. |
| Product is difficult to purify. | All | Similar Polarity of Byproducts: Side products have similar chromatographic behavior to the desired product. | Acid/Base Extraction: Utilize the basicity of the isoquinoline nitrogen. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Basify the aqueous layer (e.g., with NaOH) and extract the pure product back into an organic solvent. Chromatography: If co-elution occurs, try a different solvent system or switch to a different stationary phase (e.g., alumina). |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methylisoquinoline[3]
(Adapted from Tian, Y. et al., Org. Biomol. Chem., 2013)
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2-iodoacetophenone (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), and dppp (0.10 equiv).
-
Add anhydrous ethylene glycol (EG) as the solvent, followed by triethylamine (2.0 equiv) and N-Boc allylamine (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 10-12 hours, monitoring by TLC.
-
After the initial Heck reaction is complete, increase the temperature to 120-140 °C and continue heating for an additional 6-8 hours to effect cyclization and deprotection.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford pure 4-methylisoquinoline.
Protocol 2: Synthesis of 1-Amino-4-methylisoquinoline (Chichibabin Reaction)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and reflux condenser under a nitrogen atmosphere, add anhydrous toluene.
-
Carefully add sodium amide (NaNH₂) (2.0-2.5 equiv) to the solvent.
-
Add 4-methylisoquinoline (1.0 equiv) dissolved in a small amount of anhydrous toluene.
-
Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas and by TLC.
-
Cool the reaction mixture carefully. Cautiously quench the reaction by the slow, portion-wise addition of water, followed by the addition of ammonium chloride solution to neutralize any remaining sodium amide.
-
Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can often be purified by recrystallization or by silica gel column chromatography.
Protocol 3: Synthesis of this compound (Sandmeyer Reaction)[4][8]
-
Diazotization:
-
In a flask, dissolve 1-amino-4-methylisoquinoline (1.0 equiv) in aqueous hydrobromic acid (48% HBr, ~4.0 equiv) while cooling in an ice-salt bath to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 equiv) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir for an additional 20-30 minutes at 0-5 °C.
-
-
Displacement:
-
In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv) in aqueous HBr (48%). Heat this solution to 50-60 °C.
-
Slowly add the cold diazonium salt solution prepared in the first step to the hot CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, continue to stir the mixture at 60 °C for 1 hour, then allow it to cool to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-4-methylisoquinoline by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-Bromo-4-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your purification process, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For most applications involving this compound, silica gel (60-120 or 230-400 mesh) is the standard and most effective stationary phase.[1] Its polarity is well-suited for separating isoquinoline derivatives from common reaction impurities. However, this compound, like other N-heterocycles, can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[2][3] If you observe significant tailing, streaking on your TLC plate, or low recovery, consider the following options:
-
Deactivated (Neutralized) Silica Gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (0.5-2% v/v in the eluent), can neutralize the acidic silanol groups, minimizing compound degradation.[2][3]
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.[3][4][5] A trial run on a TLC plate is recommended to ensure it provides the desired separation.
Q2: How do I select an appropriate eluent system for my purification?
A2: The selection of the eluent system is critical for achieving good separation. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate.[2][6] This Rf range typically translates to good elution behavior on a column.
A common starting point for N-heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane .[7]
| Eluent System Component | Polarity | Notes |
| Non-Polar | Hexanes, Petroleum Ether, Toluene | Moves non-polar impurities. |
| Polar | Ethyl Acetate, Diethyl Ether, Dichloromethane | Elutes the target compound and more polar impurities. |
Pro-Tip: Run several TLCs with varying ratios of your chosen solvents to identify the optimal system before committing to the column.[8][9] For example, start with 5% ethyl acetate in hexanes and incrementally increase the polarity.
Q3: My compound is streaking on the TLC plate and the column. What does this indicate and how can I fix it?
A3: Streaking is often a sign of compound degradation on the silica gel or overloading.[2] The basic nitrogen atom in the isoquinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and potential decomposition.[3]
Solutions:
-
Add a Basic Modifier: Incorporating a small amount of triethylamine or pyridine (0.5-2%) into your eluent system can block the active sites on the silica gel, resulting in sharper peaks.[3]
-
Reduce the Load: Overloading the column is a common cause of poor separation.[2] A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[3]
-
Check Compound Stability: Perform a 2D TLC to assess stability. Spot your crude mixture in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. The appearance of new spots indicates degradation.[2]
Q4: I have a low yield of this compound after column chromatography. What are the likely causes?
A4: Low recovery can be due to several factors:
-
Degradation on the Column: As mentioned, the acidic nature of silica gel can degrade your compound.[2][4]
-
Irreversible Adsorption: The compound may be too polar for the chosen eluent system and is sticking to the stationary phase.[2]
-
Co-elution with Impurities: If the separation is not optimal, you may be discarding fractions containing your product along with impurities.[2]
-
Compound Volatility: While less common for this compound, ensure you are not losing product during solvent removal on the rotary evaporator.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the purification of this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Poor Separation (Co-elution of spots) | - Inappropriate eluent system (too polar or not selective enough). - Column overloading. - Poorly packed column (channeling). | 1. Optimize Eluent System: Re-evaluate your solvent system using TLC. Aim for a larger ΔRf between your product and the impurities. Consider a shallower solvent gradient during elution.[2] 2. Reduce Sample Load: Decrease the amount of crude material applied to the column.[2] 3. Improve Column Packing: Ensure the silica gel is packed uniformly to prevent channels that lead to poor separation.[2] |
| Compound Not Eluting from the Column | - Eluent is not polar enough. - Compound has decomposed or irreversibly adsorbed to the silica. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[4] 2. Assess Stability: Check for decomposition using 2D TLC.[4] If degradation is confirmed, switch to a deactivated silica gel or an alternative stationary phase like alumina.[4] 3. Flush the Column: If you suspect irreversible adsorption, try flushing the column with a highly polar solvent like methanol to recover your compound, though purity may be compromised. |
| Product Elutes with the Solvent Front | - The eluent is too polar. | 1. Decrease Eluent Polarity: Start with a less polar solvent system. If your compound has an Rf close to 1 on the TLC plate, the eluent is too strong.[3] |
| Tailing or Broad Peaks | - Strong interaction between the basic compound and acidic silica. - Column overloading. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine into your eluent.[3] 2. Use Deactivated Silica or Alumina: These stationary phases are less acidic and can improve peak shape for basic compounds.[2][4] 3. Reduce the Amount of Sample: Ensure you are not exceeding the column's capacity. |
| Column Runs Dry | - Insufficient solvent head. - Forgetting to add more eluent. | 1. Maintain Solvent Level: Always keep the solvent level above the top of the silica bed. A dry column will crack, leading to poor or no separation.[10] |
| Discolored Purified Product (e.g., yellow or brown) | - Presence of residual bromine or other colored impurities from the synthesis. | 1. Pre-Column Wash: Before chromatography, consider washing the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove residual bromine.[2] |
Experimental Protocols & Visual Guides
Protocol 1: Standard Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system that gives an Rf value of 0.2-0.4 for the target compound. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Preparation:
-
Select a column of appropriate size.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[2]
-
Allow the solvent to drain until it is just above the silica bed.
-
Add another thin layer of sand on top to prevent disturbance.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed using a pipette.
-
Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[11]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visual Workflow: Column Chromatography Troubleshooting
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Isoquinoline Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions
Welcome to the Technical Support Center for Substituted Isoquinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the isoquinoline core. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during these syntheses. This resource is structured as a series of troubleshooting guides in a question-and-answer format, providing not just solutions but also the mechanistic reasoning behind them, empowering you to make informed decisions in your experimental work.
Section 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1] However, this intramolecular cyclization is not without its challenges. Below, we address some of the most common issues encountered in the lab.
FAQ 1: Low Yield of the Desired Dihydroisoquinoline
Question: I am getting a low yield of my target 3,4-dihydroisoquinoline in a Bischler-Napieralski reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in the Bischler-Napieralski reaction are a frequent problem and can often be attributed to a few key factors:
-
Insufficiently Activated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electron density of the aromatic ring. If your substrate lacks electron-donating groups, the cyclization will be sluggish. For substrates without electron-donating groups, stronger dehydrating conditions, such as using phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃), are often more effective.[1][2]
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical. POCl₃ is the most commonly used reagent, but for less reactive substrates, a combination of P₂O₅ and POCl₃, or other agents like triflic anhydride (Tf₂O), may be necessary to drive the reaction to completion.[1][2]
-
Presence of Moisture: The reagents used in the Bischler-Napieralski reaction are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that all solvents and reagents are anhydrous to prevent quenching of the dehydrating agent and other side reactions.
-
Assess Your Substrate:
-
If your β-arylethylamide has electron-withdrawing groups on the aromatic ring, consider if a different synthetic route might be more appropriate.
-
For neutral or weakly activated rings, proceed with more forcing conditions.
-
-
Select the Appropriate Dehydrating Agent:
-
Start with freshly distilled POCl₃.
-
If yields are still low, consider using a mixture of P₂O₅ in POCl₃ or switching to Tf₂O with a non-nucleophilic base like 2-chloropyridine for milder conditions.[3]
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled, anhydrous solvents.
-
Handle all reagents under an inert atmosphere (nitrogen or argon).
-
FAQ 2: Formation of a Styrene-like Byproduct
Question: I am observing a significant amount of a styrene derivative as a byproduct in my Bischler-Napieralski reaction. What is this side reaction and how can I prevent it?
Answer:
The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and is a result of a retro-Ritter reaction . This side reaction is strong evidence for the intermediacy of a nitrilium ion.[4]
The nitrilium ion intermediate, which is necessary for the desired cyclization, can also undergo fragmentation, especially at elevated temperatures. This fragmentation leads to the formation of a stable styrene derivative and a nitrile. The formation of a conjugated system in the styrene product can often be a strong thermodynamic driving force for this side reaction.[4]
-
Lower the Reaction Temperature: This is the most straightforward approach. The retro-Ritter reaction is often favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly reduce the formation of the styrene byproduct.
-
Use a Nitrile as the Solvent: Le Châtelier's principle can be applied here. By using the corresponding nitrile as the solvent, the equilibrium of the retro-Ritter reaction can be shifted to the left, favoring the nitrilium ion intermediate and subsequent cyclization. However, this is only practical if the nitrile is readily available and inexpensive.[4]
-
Alternative Reagents to Avoid the Nitrilium Ion: A more advanced strategy involves using reagents that avoid the formation of a free nitrilium ion. For example, using oxalyl chloride can generate an N-acyliminium intermediate, which is sufficiently electrophilic for cyclization but less prone to fragmentation.[4]
| Condition | Observed Outcome | Recommended Action |
| High Reaction Temperature (>100°C) | Increased styrene byproduct | Reduce temperature to the minimum required for cyclization. |
| Non-nitrile solvent (e.g., toluene) | Significant retro-Ritter side reaction | If feasible, switch to the corresponding nitrile as the solvent. |
| Standard dehydrating agents (POCl₃) | Persistent styrene formation | Consider using oxalyl chloride to generate an N-acyliminium intermediate. |
Section 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[5] While often high-yielding, the reaction's success is highly dependent on the nature of the substrates and the reaction conditions.
FAQ 1: The Reaction is Not Proceeding or is Very Slow
Question: My Pictet-Spengler reaction is not working. I am either recovering my starting materials or seeing very slow conversion. What should I check?
Answer:
The failure of a Pictet-Spengler reaction to proceed is typically due to insufficient electrophilicity of the intermediate iminium ion or low nucleophilicity of the aromatic ring.
-
Aromatic Ring Nucleophilicity: The reaction is an intramolecular electrophilic aromatic substitution and therefore works best with electron-rich aromatic rings. Substrates with electron-withdrawing groups on the aromatic ring are often poor candidates for the classical Pictet-Spengler reaction and may require much harsher conditions or alternative strategies.[5]
-
Carbonyl Compound Reactivity: Aldehydes are generally more reactive than ketones in the Pictet-Spengler reaction. If you are using a ketone, the reaction may require more forcing conditions.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. The catalyst is required to protonate the intermediate imine to form the more electrophilic iminium ion. Common catalysts include hydrochloric acid (HCl) and trifluoroacetic acid (TFA). For less reactive substrates, superacids may be necessary.[6]
-
Evaluate Your Substrates:
-
If your aromatic ring has strong electron-withdrawing groups, consider if a different synthetic route is more viable.
-
If using a ketone, be prepared to use stronger acidic conditions and higher temperatures.
-
-
Optimize the Acid Catalyst:
-
If using a mild acid, try switching to a stronger one (e.g., from acetic acid to TFA).
-
For very unreactive substrates, consider the use of a superacid catalyst.[6]
-
-
Increase Reaction Temperature:
-
Gently heating the reaction mixture can often provide the necessary activation energy for cyclization. Monitor the reaction carefully for the formation of byproducts.
-
-
Consider an N-Acyliminium Ion Intermediate:
-
For particularly challenging substrates, an alternative is to acylate the intermediate imine to form a highly electrophilic N-acyliminium ion. This intermediate will cyclize under much milder conditions.[5]
-
FAQ 2: Oxidation of the Tetrahydroisoquinoline Product
Question: I have successfully formed my tetrahydroisoquinoline, but I am observing its oxidation to the corresponding dihydroisoquinoline or fully aromatic isoquinoline during workup or purification. How can I prevent this?
Answer:
Tetrahydroisoquinolines, particularly those with electron-donating groups, can be susceptible to oxidation. This can occur in the presence of air (autoxidation), especially if the reaction mixture is heated for prolonged periods or if certain reagents are used.
-
Minimize Exposure to Air:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
During workup, use degassed solvents and minimize the time the product is exposed to air.
-
-
Avoid Excessive Heat:
-
Once the reaction is complete, cool the mixture to room temperature as quickly as is safe.
-
During purification (e.g., chromatography), avoid prolonged exposure to heat.
-
-
Careful Choice of Reagents:
-
Be aware that some reagents or impurities can promote oxidation. Ensure the purity of all starting materials and solvents.
-
Section 3: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[7] This reaction can be challenging, and successful execution often requires careful control of the reaction conditions.
FAQ 1: Low Yields and Complex Product Mixtures in the Cyclization Step
Question: I am attempting a Pomeranz-Fritsch cyclization, but I am getting very low yields of the isoquinoline and a complex mixture of other products. What could be going wrong?
Answer:
The Pomeranz-Fritsch reaction is notorious for its sensitivity to the acidic conditions required for cyclization. The key intermediate, a benzalaminoacetal, must be carefully guided through the cyclization and aromatization sequence.
-
Instability of the Benzalaminoacetal: The initial condensation product can be unstable, and various side reactions can occur under the strong acidic conditions.
-
Harsh Acidic Conditions: While strong acid is necessary, it can also lead to degradation of the starting materials and products. A wide range of acids has been used, from concentrated sulfuric acid to polyphosphoric acid, and the optimal choice is often substrate-dependent.[8]
-
Alternative Reaction Pathways: Gas-phase studies have shown that the intermediates in the Pomeranz-Fritsch reaction can undergo a complex network of rearrangements and fragmentations, leading to a multitude of products.[3][9] While solution-phase chemistry is different, this highlights the potential for multiple competing pathways.
-
Screen Different Acid Catalysts:
-
The choice of acid is critical. If concentrated sulfuric acid is giving poor results, consider trying polyphosphoric acid (PPA) or a mixture of acids.
-
For some substrates, Lewis acids such as trifluoroacetic anhydride have been used successfully.[7]
-
-
Control the Reaction Temperature:
-
The cyclization often requires heating, but excessive temperatures can promote decomposition. Carefully optimize the temperature for your specific substrate.
-
-
Consider a Modified Procedure:
-
Several modifications of the Pomeranz-Fritsch reaction have been developed to improve yields and substrate scope. The Schlittler-Muller modification , which uses a benzylamine and glyoxal hemiacetal, is one such alternative.[10][11] The Bobbitt modification involves hydrogenation of the benzalaminoacetal before acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[11]
-
| Reaction | Starting Materials | Key Reagents | Initial Product |
| Bischler-Napieralski | β-arylethylamide | Dehydrating agent (e.g., POCl₃) | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-arylethylamine + Aldehyde/Ketone | Acid catalyst (e.g., TFA) | 1,2,3,4-Tetrahydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehyde + 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. www-leland.stanford.edu [www-leland.stanford.edu]
- 10. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Bromo-4-methylisoquinoline Reactions
Welcome to the technical support center for the synthesis of 1-Bromo-4-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high conversion rates for this critical building block. We will explore common synthetic routes, diagnose potential failure points, and provide actionable, field-proven solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction to convert 4-methylisoquinolin-1-one to this compound has stalled. What is the most likely cause?
A low or stalled conversion is often due to the quality of the brominating agent (e.g., phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃)) or insufficient reaction temperature/time. These reagents are moisture-sensitive, and any degradation can halt the reaction. Additionally, the reaction often requires high temperatures (reflux) to proceed to completion. A similar reaction to produce the chloro-analog requires refluxing in POCl₃ for several hours.[1][2]
Q2: I'm attempting a Sandmeyer reaction from 1-amino-4-methylisoquinoline and getting a low yield of the bromo product. What should I check first?
The most critical step in a Sandmeyer reaction is the initial diazotization. This step must be performed at low temperatures (typically 0-5°C) to prevent the highly unstable diazonium salt from decomposing prematurely.[3] Incomplete diazotization or decomposition will directly lead to low yields. You can test for the presence of unreacted amine or excess nitrous acid to diagnose the issue.
Q3: Direct bromination of 4-methylisoquinoline is giving me a mixture of isomers, not the desired 1-bromo product. Is this expected?
Yes, this is a common and expected outcome. Electrophilic aromatic substitution on the isoquinoline ring is complex and highly dependent on reaction conditions.[4] The reaction typically favors substitution on the benzene ring (at positions 5 and 8) rather than the pyridine ring.[5] Achieving selective bromination at the 1-position via direct electrophilic attack is synthetically challenging and generally not a recommended route.
Q4: My final product is dark and appears to contain tar-like impurities after workup. What causes this?
The formation of dark, polymeric materials often indicates the decomposition of key intermediates. In Sandmeyer reactions, this can be caused by allowing the diazonium salt solution to warm up, which leads to radical side reactions.[3] In reactions involving phosphorus halides, an incomplete reaction followed by a vigorous aqueous workup can also lead to polymerization and degradation of the starting material and product.
In-Depth Troubleshooting Guides
Based on established synthetic methodologies for analogous compounds, two primary routes are recommended for the synthesis of this compound. This guide is structured to troubleshoot issues specific to each route.
Guide 1: Halogen Exchange from 4-Methylisoquinolin-1-one
This is often the most direct and high-yielding approach. The reaction involves converting the carbonyl group of 4-methylisoquinolin-1-one into a bromide using a phosphorus-based brominating agent.
Problem: Low or No Product Formation
Low conversion in this reaction typically points to issues with reagents, reaction conditions, or workup.
-
Reagent Quality: Phosphorus oxybromide (POBr₃) and phosphorus tribromide (PBr₃) are highly reactive and susceptible to hydrolysis from atmospheric moisture.
-
Action: Use a fresh bottle of the brominating agent or purify it before use. Ensure your glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Thermal Energy: The conversion of the lactam (isoquinolinone) to the bromo-isoquinoline is an endergonic process that requires significant heat.
-
Action: Ensure the reaction mixture reaches and maintains a vigorous reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical procedure for a similar chlorination involves refluxing for at least 3 hours.[1]
-
-
Premature Quenching/Hydrolysis: The this compound product is susceptible to hydrolysis back to the starting isoquinolinone, especially in the presence of water or hydroxide during workup.
-
Action: After the reaction is complete, cool the mixture to room temperature and remove the excess brominating agent under reduced pressure. The residue should be quenched cautiously by pouring it onto crushed ice, followed by neutralization with a cold, dilute base like sodium bicarbonate or sodium carbonate, while keeping the temperature low. Avoid using strong bases like NaOH if possible.
-
Experimental Protocol: Conversion of 4-Methylisoquinolin-1-one
-
Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, place 4-methyl-2H-isoquinolin-1-one (1 equivalent).
-
Reagent Addition: Add phosphorus oxybromide (POBr₃) (approximately 5-10 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POBr₃.
-
Quenching: Slowly pour the cooled residue onto a stirred slurry of ice and water.
-
Neutralization: Adjust the pH to ~8 by adding a saturated aqueous solution of NaHCO₃ or solid Na₂CO₃ in portions, ensuring the temperature remains below 10°C.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[1]
Guide 2: Sandmeyer Reaction from 1-Amino-4-methylisoquinoline
The Sandmeyer reaction is a classic and reliable method for introducing a halogen to an aromatic ring at a specific position, proceeding via a diazonium salt intermediate.[6][7]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Problem: Incomplete Diazotization
This is the most common failure point. If the amine is not fully converted to the diazonium salt, the final yield will be inherently low.
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite (NaNO₂) or acid will result in unreacted starting amine.
-
Action: Ensure at least 1.1 equivalents of NaNO₂ and a sufficient excess of acid (e.g., HBr) are used.
-
-
Temperature Too High: While the final Sandmeyer step may require heat, the initial diazotization is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures.[8]
-
Action: Maintain the reaction temperature strictly between 0°C and 5°C using an ice-salt bath. Add the NaNO₂ solution slowly, dropwise, to control the exotherm.
-
Protocol: Testing for Diazotization Completion
-
Method: Use starch-iodide paper.
-
Procedure: Dip a glass rod into the reaction mixture and touch it to the starch-iodide paper.
-
Interpretation:
-
Positive (Blue/Black Color): Indicates the presence of excess nitrous acid (HNO₂), meaning all the amine has been consumed. The reaction can proceed to the next step.
-
Negative (No Color Change): Indicates that all the nitrous acid has been consumed and there may still be unreacted amine. Add a small additional amount of NaNO₂ solution and re-test.
-
Problem: Low Yield in Bromide Displacement
Even with successful diazotization, the conversion to the aryl bromide can fail.
-
Inactive Catalyst: The Sandmeyer reaction is catalyzed by copper(I) bromide (CuBr).[6] If the catalyst is oxidized to Cu(II), its activity will be significantly reduced.
-
Action: Use freshly prepared or high-purity CuBr. Commercial CuBr can be purified by washing with dilute HBr, followed by ethanol and ether, and then dried under vacuum.
-
-
Premature Decomposition of Diazonium Salt: If the diazonium salt solution is allowed to warm or is exposed to light for extended periods before being added to the copper catalyst, it will decompose, primarily to the corresponding phenol.[8]
-
Action: Use the diazonium salt solution immediately after preparation. Keep it cold and add it portion-wise to the CuBr solution.
-
-
Insufficient Temperature for Displacement: While diazotization must be cold, the displacement step often requires gentle warming to facilitate the loss of N₂ gas and the formation of the C-Br bond.
-
Action: After adding the diazonium salt to the CuBr, allow the mixture to slowly warm to room temperature, then gently heat (e.g., 50-60°C) until nitrogen evolution ceases.[9]
-
Data Summary Table
| Parameter | Recommendation for Sandmeyer Reaction | Rationale |
| Diazotization Temp. | 0–5 °C | Prevents decomposition of the unstable aryl diazonium salt.[3] |
| NaNO₂ Stoichiometry | 1.1–1.2 equivalents | Ensures complete conversion of the primary amine. |
| Catalyst | Freshly prepared Copper(I) Bromide (CuBr) | Cu(I) is the active catalytic species; Cu(II) is less effective.[3] |
| Displacement Temp. | Room Temperature to 60 °C | Facilitates the radical-nucleophilic substitution and loss of N₂ gas.[9] |
Purification Challenges
Separating the desired this compound from starting materials, isomers, or byproducts can be challenging.
Q: How can I effectively purify the crude product?
A: A multi-step approach is often necessary.
-
Acid-Base Extraction: This technique is useful for removing non-basic organic impurities. Dissolve the crude product in an organic solvent (e.g., DCM) and extract with dilute aqueous acid (e.g., 1M HCl). The basic isoquinoline product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified with a weak base, and the pure product is re-extracted into an organic solvent.[10]
-
Column Chromatography: This is the most effective method for separating isomers and other closely related impurities.[10]
-
Stationary Phase: Silica gel is standard. If the compound proves to be acid-sensitive on silica, consider using deactivated (neutral) silica or alumina.[11]
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Use TLC to find the optimal solvent ratio that gives good separation.
-
References
- 1. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Chloro-4-Methylisoquinoline CAS#: 24188-78-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 1-Bromo-4-methylisoquinoline Synthesis by TLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for monitoring the synthesis of 1-Bromo-4-methylisoquinoline using Thin-Layer Chromatography (TLC). Moving beyond a simple checklist, this document explains the reasoning behind procedural choices and offers robust troubleshooting solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the recommended method for monitoring this reaction?
TLC is a rapid, inexpensive, and highly effective technique for the qualitative analysis of reaction progress.[1] It allows for real-time assessment at the bench, helping you determine when the starting material (4-methylisoquinoline) has been consumed and the desired product (this compound) has formed. This prevents premature workup of an incomplete reaction or over-running a reaction, which could lead to byproduct formation.
Q2: What is the expected difference in Retention Factor (Rf) between the starting material and the product?
On a standard silica gel (polar stationary phase) TLC plate, the product, this compound, is expected to be less polar than the starting material, 4-methylisoquinoline. The introduction of the bromine atom reduces the molecule's ability to hydrogen bond with the silica gel. Consequently, the product will travel further up the plate with the mobile phase, resulting in a higher Rf value compared to the starting material.[2]
Q3: What are the essential lanes to spot on my TLC plate for effective reaction monitoring?
For unambiguous results, a three-lane spotting pattern is crucial:
-
Lane 1 (Reference): A diluted sample of your starting material (4-methylisoquinoline).
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.
-
Lane 3 (Reaction Mixture): A sample taken directly from your reaction vessel.
This "co-spot" lane is critical. It confirms the identity of the starting material spot in your reaction mixture, which is especially important if the product and reactant Rf values are very close.[3]
Q4: How do I visualize the spots on the TLC plate?
The isoquinoline ring system is aromatic and contains a conjugated π-system, making it UV-active.[4][5]
-
Primary Method (Non-destructive): Use a UV lamp at 254 nm. The compounds will appear as dark spots against the fluorescent green background of the TLC plate.[5][6] This method is ideal as it does not alter your compounds.
-
Secondary Methods (Destructive): If spots are faint or not visible under UV, chemical stains can be used. For this class of compound, a potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it reacts with most oxidizable organic compounds.[7]
In-Depth Troubleshooting Guide
Even a seemingly simple technique like TLC can present challenges. Here are solutions to common problems encountered when monitoring the synthesis of this compound.
Issue 1: My spots are streaking or appearing as elongated "comets."
-
Causality & Diagnosis: Streaking is often a sign of overloading the plate with too much sample.[8] For nitrogen-containing heterocycles like isoquinolines, which are basic, strong interactions with the slightly acidic silica gel can also cause tailing.
-
Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture aliquot before spotting.
-
Use a Modifier: Add a small amount (0.5-2%) of triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[9] This base will neutralize the acidic sites on the silica gel, preventing the basic isoquinoline from "sticking" and improving spot shape.
-
Spot Carefully: Apply the sample in small, repeated applications to the same point, allowing the solvent to dry completely between each application to keep the initial spot size minimal.[8]
-
Issue 2: My spots are not separating well; the Rf values are too similar.
-
Causality & Diagnosis: The polarity of your mobile phase is not optimized to differentiate between the starting material and the product.
-
Solutions:
-
Systematically Adjust Polarity: The key to separation is finding the right mobile phase polarity. This is often a process of trial and error.[10] If spots are too high (high Rf), decrease the eluent's polarity (e.g., increase the hexane proportion in a hexane/ethyl acetate system). If spots are too low (low Rf), increase the polarity (e.g., increase the ethyl acetate).[9][11]
-
Change Solvent System: If adjusting ratios doesn't work, switch to a different solvent system with different selectivities. For instance, if you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Acetone.
-
Longer Plate/Multiple Developments: Running the TLC on a longer plate or developing the same plate multiple times in the same solvent system can sometimes amplify small differences in Rf values.
-
Issue 3: I see multiple new spots in my reaction lane.
-
Causality & Diagnosis: This could indicate the formation of side products, over-bromination (di-brominated species), or decomposition of the product or starting material.
-
Solutions:
-
Check Reaction Conditions: Inefficient temperature control or incorrect stoichiometry of the brominating agent can lead to side reactions.[12]
-
Assess Stability on Silica: To check if your compound is decomposing on the plate, run a "2D TLC." Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent. If the compound is stable, it will remain on the diagonal. Decomposition products will appear as new spots off the diagonal.[3]
-
Issue 4: I can't see any spots on the plate.
-
Causality & Diagnosis: This can be due to several factors: the sample is too dilute, the compound is not UV-active (unlikely for isoquinolines), or the solvent level in the chamber was too high.
-
Solutions:
-
Concentrate the Sample: Spot the plate multiple times in the same location, ensuring the solvent dries between applications.[9]
-
Use a Chemical Stain: After checking under UV light, use a destructive stain like potassium permanganate.[7]
-
Check Your Setup: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples. If the origin is submerged, the sample will dissolve into the solvent pool instead of eluting up the plate.[8]
-
Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation: With a soft pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three tick marks for your lanes (SM, CO, RXN).
-
Sample Preparation:
-
SM (Starting Material): Dissolve a small amount of 4-methylisoquinoline in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
RXN (Reaction Mixture): Take a small aliquot (e.g., with a glass capillary) from the reaction and dilute it in a vial with the same solvent.
-
-
Spotting the Plate:
-
Using a clean capillary spotter for each sample, touch the spotter to the appropriate tick mark on the origin line.
-
For the CO (Co-spot) lane, first spot the SM solution, let it dry, and then spot the RXN solution directly on top of it.
-
-
Development:
-
Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize under a 254 nm UV lamp and circle all visible spots with a pencil.
-
If necessary, proceed with chemical staining (Protocol 2).
-
The reaction is complete when the starting material spot is absent in the RXN lane.
-
Table 1: Recommended Mobile Phase Systems
| Mobile Phase System | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Excellent starting point. Adjust ratio to achieve an Rf of ~0.3 for the starting material. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Good for more polar compounds or if separation is poor in Hex/EtOAc. |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Offers different selectivity compared to aliphatic/ester mixtures. |
| Add 0.5-1% Triethylamine | - | Add to any of the above systems to reduce tailing of the basic isoquinoline spots.[9] |
Protocol 2: Preparation of Potassium Permanganate Stain
-
Recipe: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% NaOH solution. Store in a dark bottle.
-
Application:
-
After developing and drying your TLC plate, quickly dip it into the stain solution using forceps.
-
Immediately remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[13]
-
Visualization and Workflow Diagrams
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. theory.labster.com [theory.labster.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. TLC stains [reachdevices.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
Removing phosphorus-based impurities from isoquinoline synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with phosphorus-based impurities during isoquinoline synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve even the most persistent purification challenges.
Introduction: The Persistent Phosphorus Problem
The synthesis of the isoquinoline core, a scaffold present in numerous alkaloids and pharmaceuticals, often relies on powerful cyclodehydration reactions.[1][2] The Bischler-Napieralski reaction, in particular, is a cornerstone method that employs phosphorus-based reagents like phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) as condensing agents.[3][4][5] While highly effective for cyclization, these reagents are the primary source of stubborn phosphorus-based impurities that can complicate workup, purification, and final product quality.
These impurities typically manifest as phosphoric acid (H₃PO₄) and various phosphate salts after aqueous workup. Their high polarity and acidic nature cause them to tenaciously associate with the basic isoquinoline product, leading to issues ranging from oily crude products to poor chromatographic performance. This guide is designed to help you diagnose, troubleshoot, and effectively eliminate these contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common phosphorus-based reagents in isoquinoline synthesis and why are they used?
A1: The most prevalent reagents are phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[4][6] They are used in reactions like the Bischler-Napieralski and Pictet-Gams to act as powerful dehydrating and condensing agents.[2][5][7] They activate the amide carbonyl of a β-phenylethylamine precursor, facilitating the intramolecular electrophilic aromatic substitution required to form the dihydroisoquinoline ring.[4][8]
Q2: What specific chemical species do these reagents form during the reaction and workup?
A2: During the reaction, these reagents can form intermediates like dichlorophosphoryl imine-esters or activate the amide to form a nitrilium ion.[3][5] Upon quenching with water, any excess reagent and phosphorus-containing byproducts are hydrolyzed to phosphoric acid (H₃PO₄). This acid can then exist as various phosphate and pyrophosphate anions in the reaction mixture.[8]
Q3: Why are these phosphorus impurities so difficult to remove from my basic isoquinoline product?
A3: The difficulty arises from a classic acid-base interaction. Isoquinolines are weak bases due to the lone pair on the nitrogen atom (pKa ≈ 5.14).[7] The primary impurity, phosphoric acid, is a strong acid. They readily form non-volatile, often oily or waxy, phosphate salts with your product. These salts have drastically different solubility profiles than the freebase, making standard purification techniques like direct crystallization or silica gel chromatography ineffective.
Q4: How can I detect phosphorus-based impurities in my sample?
A4: Several analytical techniques can be employed. While routine methods like ¹H NMR may show peak broadening due to salt formation, they don't directly detect phosphorus. For definitive identification and quantification, more specialized methods are necessary. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are highly sensitive for elemental phosphorus detection.[9] Ion Chromatography (IC) can be used to detect and quantify specific phosphate anions in aqueous solutions.[10][11] For structural elucidation of any potential organophosphorus byproducts, ³¹P NMR spectroscopy is the gold standard.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses common experimental issues and provides a logical path to a solution.
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E [label="Problem:\nSignificant streaking and/or\nlow recovery from silica gel chromatography.", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Suspected Cause:\nResidual acidic phosphorus species\nare protonating the basic product on the\nacidic silica surface.", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Solution 1:\nPurify via acid-base extraction\nbefore chromatography.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="See Protocol 2:\nPurification by Liquid-Liquid\nAcid-Base Extraction", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Solution 2:\nModify chromatography conditions.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Add 1-2% triethylamine (Et₃N) or\nammonia to the mobile phase to\nsuppress protonation.", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
K [label="Problem:\nProduct seems pure by NMR,\nbut elemental analysis shows\nhigh phosphorus content.", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="Suspected Cause:\nTrace levels of tightly bound,\nNMR-invisible inorganic phosphates.", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; M [label="Solution:\nUtilize a highly selective\npurification method.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; N [label="See Protocol 3:\nPurification by Recrystallization\n(as a salt or freebase)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Likely culprit"]; B -> C; C -> D;
E -> F [label=" Classic symptom"]; F -> G; G -> H; F -> I [label=" Alternative"]; I -> J;
K -> L [label=" Confirmed by data"]; L -> M; M -> N; } ` Caption: Troubleshooting Decision Tree for Phosphorus Impurities.
Purification Protocols & Methodologies
Protocol 1: Enhanced Basic Workup
-
Principle: This protocol aims to rigorously neutralize all phosphoric acid and break any isoquinolinium phosphate salts by driving the acid-base equilibrium fully towards the freebase product and a water-soluble phosphate salt (e.g., sodium phosphate). A simple sodium bicarbonate wash is often insufficient.
-
Step-by-Step Methodology:
-
After the reaction is complete, carefully quench the mixture by slowly adding it to crushed ice.
-
Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to dissolve the crude product.
-
Slowly add a 2-4 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with vigorous stirring. Monitor the pH of the aqueous layer with pH paper or a meter, aiming for a final pH of 12-14.
-
Continue stirring for 15-30 minutes to ensure all salts are broken.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with water, followed by a saturated brine solution to remove residual inorganic salts and water.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude freebase.
-
Protocol 2: Purification by Liquid-Liquid Acid-Base Extraction
-
Principle: This classic technique leverages the basicity of the isoquinoline. By converting the product into a water-soluble salt with acid, it can be separated from non-basic organic impurities. Subsequently, re-basifying the aqueous layer liberates the pure isoquinoline freebase, which can be extracted back into an organic solvent, leaving water-soluble salts (like phosphates) behind.
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// Nodes A [label="Crude Product in\nOrganic Solvent (e.g., DCM)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Extract with\n1M HCl (aq)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Aqueous Layer:\nIsoquinolinium HCl Salt\n(Water Soluble)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Organic Layer:\nNeutral/Acidic Impurities", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Adjust pH to 12-14\nwith 4M NaOH (aq)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Aqueous Layer:\nIsoquinoline Freebase (Precipitate/Oil)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Extract with\nOrganic Solvent (e.g., DCM)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Aqueous Layer:\nInorganic Salts (NaCl, Na₃PO₄)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Organic Layer:\nPure Isoquinoline Freebase", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Wash, Dry, Concentrate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Final Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label=" Product moves"]; B -> D [label=" Impurities stay"]; C -> E; E -> F; F -> G; G -> H [label=" Impurities stay"]; G -> I [label=" Product moves"]; I -> J; J -> K; } ` Caption: Workflow for Acid-Base Liquid-Liquid Extraction.
-
Step-by-Step Methodology:
-
Dissolve the crude product from the initial workup in a suitable organic solvent like dichloromethane (DCM).
-
Transfer to a separatory funnel and extract three times with a 1 M aqueous solution of hydrochloric acid (HCl). The basic isoquinoline will be protonated and move into the aqueous layer.
-
Combine the acidic aqueous extracts. The original organic layer containing neutral impurities can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add a 4 M NaOH solution with stirring until the pH is >12. The isoquinoline freebase will precipitate or form an oil.
-
Extract the now basic aqueous solution three times with fresh DCM.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified product.
-
Protocol 3: Purification by Recrystallization
-
Principle: Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[13][14] It can be used to separate the desired isoquinoline from inorganic phosphate salts which will have very different solubility properties in organic solvents.
-
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent or solvent system where the isoquinoline is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, isopropanol, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.[15] The phosphate impurities should ideally remain soluble upon cooling or be insoluble even at high temperatures (allowing for hot filtration).
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities (like some phosphate salts) are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[13]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
-
Expert Tip: Sometimes, it is advantageous to purposely form a salt of the isoquinoline (e.g., the hydrochloride or sulfate salt) and recrystallize it from a polar solvent like ethanol/water.[7] This can be highly effective as the crystal lattice of the salt will exclude the unrelated phosphate anions. The pure freebase can be recovered by repeating the basification and extraction steps from Protocol 2.
Data Summary Tables
Table 1: Comparison of Purification Techniques
| Method | Principle | Pros | Cons | Best For |
| Enhanced Basic Workup | Acid-Base Chemistry | Simple, fast, high throughput. | May not remove all trace impurities; can form emulsions. | Initial crude purification post-reaction. |
| Acid-Base Extraction | Differential Solubility | Highly effective for removing non-basic impurities and baseline phosphates. | Multi-step, requires large solvent volumes. | Heavily contaminated samples or as a pre-chromatography step. |
| Recrystallization | Differential Solubility | Can achieve very high purity; scalable.[16] | Requires a solid product; method development can be time-consuming. | Final purification step for crystalline products. |
| Silica Gel Chromatography | Adsorption | Good for separating closely related organic compounds. | Prone to failure if acidic P-impurities are present; can lead to low yields. | Purifying the product after rigorous removal of phosphorus species. |
| Scavenger Resins | Sequestration | High selectivity; simple filtration workup. | Higher cost of reagents; may require screening for optimal resin. | Removing trace levels of specific impurities late in a synthesis. |
Table 2: Analytical Methods for Phosphorus Detection
| Technique | Analyte | Typical Limit of Detection (LOD) | Purpose |
| ICP-OES | Elemental Phosphorus (P) | 0.07 - 0.1 mg/L[9] | Accurate quantification of total phosphorus content. |
| ICP-MS | Elemental Phosphorus (P) | < 1 µg/L | Ultra-trace quantification required for pharmaceutical APIs. |
| Ion Chromatography (IC) | Phosphate (PO₄³⁻), etc. | 0.01 - 0.06 mg/L[6][9] | Quantification of specific water-soluble phosphate anions.[10] |
| ³¹P NMR Spectroscopy | Organophosphorus Compounds | Compound-dependent | Structural identification of phosphorus-containing molecules. |
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 16. Page loading... [wap.guidechem.com]
Technical Support Center: Regioselective Synthesis of Substituted Isoquinolines
Welcome to the Technical Support Center for the regioselective synthesis of substituted isoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. The isoquinoline core is a privileged structure in numerous natural products and pharmaceutical agents, but its synthesis is often plagued by challenges in controlling regioselectivity.[1][2]
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will move beyond simple protocols to explore the mechanistic underpinnings of common challenges, offering field-proven insights to help you optimize your reactions, improve yields, and achieve the desired regiochemical outcomes.
Section 1: Classical Isoquinoline Syntheses - Troubleshooting Common Hurdles
Classical methods, while foundational, often require harsh conditions and can suffer from poor regioselectivity, particularly with electronically diverse substrates.[2][3] This section addresses the most frequent issues encountered with these established reactions.
FAQ 1: The Bischler-Napieralski Reaction
Question: My Bischler-Napieralski reaction is giving a low yield of the desired 3,4-dihydroisoquinoline, and I'm observing a significant amount of a styrene byproduct. What's going wrong and how can I fix it?
Answer: This is a classic problem in the Bischler-Napieralski reaction, and it points directly to the reaction mechanism and the stability of key intermediates. The reaction proceeds through an intramolecular electrophilic aromatic substitution, typically using a dehydrating agent like POCl₃ or P₂O₅.[4][5][6]
Causality of the Problem: The key intermediate is a nitrilium ion.[6][7] Under the reaction conditions, this intermediate can either undergo the desired cyclization onto the aromatic ring or participate in a retro-Ritter reaction, which leads to the formation of a styrene derivative and a nitrile.[8] This side reaction is particularly favored if the aromatic ring is electron-deficient or if the reaction temperature is too high, as it leads to a stable, conjugated system.
Troubleshooting Protocol:
-
Assess the Electronic Nature of Your Substrate: The cyclization step is an electrophilic aromatic substitution. If your β-phenylethylamide contains electron-withdrawing groups on the aromatic ring, the ring is deactivated, making the cyclization slower and favoring the retro-Ritter elimination. For such substrates, more forcing conditions are often required.[6][8]
-
Optimize the Condensing Agent:
-
For electron-rich systems, POCl₃ in a non-polar solvent like toluene or acetonitrile at reflux is often sufficient.
-
For less reactive, electron-neutral or -deficient systems, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ is more effective.[6][8] The P₂O₅ helps to generate pyrophosphates, which are better leaving groups.
-
-
Solvent Choice is Crucial: If styrene formation is significant, consider using the corresponding nitrile (e.g., acetonitrile if your acyl group is acetyl) as the solvent. This can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, suppressing byproduct formation.
-
Alternative Reagent Strategy: To completely avoid the nitrilium ion intermediate and the retro-Ritter side reaction, consider using oxalyl chloride. This reagent generates an N-acyliminium intermediate, which is highly electrophilic but not prone to elimination, thus favoring the desired cyclization pathway.
Workflow for Troubleshooting Bischler-Napieralski Reactions:
Caption: Troubleshooting flowchart for the Bischler-Napieralski reaction.
FAQ 2: The Pictet-Spengler Reaction
Question: I am performing a Pictet-Spengler reaction to synthesize a tetrahydroisoquinoline, but I'm getting a mixture of regioisomers. How can I control the position of cyclization?
Answer: Regioselectivity in the Pictet-Spengler reaction is a well-documented challenge and is highly dependent on the substitution pattern of the starting β-arylethylamine.[9] The reaction involves the acid-catalyzed condensation of the amine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[10][11][12]
Causality of the Problem: When the aromatic ring of the β-arylethylamine has substituents, there are often two possible positions for the electrophilic cyclization (ortho or para to an activating group). The final regiochemical outcome is a result of the interplay between steric hindrance and electronic activation at these competing sites.[9]
-
Electronic Effects: Cyclization preferentially occurs at the position that is most activated (i.e., most nucleophilic). This is typically ortho or para to a strong electron-donating group (EDG) like -OH or -OMe.[11]
-
Steric Effects: The less sterically hindered ortho position is generally favored for cyclization over a more hindered one.[9]
-
Solvent Effects: The choice of solvent can influence regioselectivity. Solvents with greater hydrogen-bond donating character have been shown to favor the formation of the para-substituted product in some cases.[13]
Troubleshooting Protocol:
-
Analyze the Aromatic Substitution Pattern:
-
Meta-substituted EDG: If you have a single EDG at the meta-position (relative to the ethylamine side chain), you will have two activated positions for cyclization. The reaction will likely yield a mixture of the 6-substituted and 8-substituted tetrahydroisoquinolines. The less sterically hindered position usually predominates.[9]
-
Ortho/Para-substituted EDG: If the EDG is already at an ortho or para position, it strongly directs the cyclization to the other activated position, usually leading to a single major product.
-
-
Modify Reaction Conditions:
-
Acid Catalyst: For electron-rich aromatic rings (e.g., those with two alkoxy groups), the reaction can proceed under very mild, even physiological, conditions.[11] For less activated systems, stronger acids (e.g., TFA, HCl) and higher temperatures are required.[10] Experimenting with the acid strength can sometimes alter the regiochemical ratio.
-
Solvent Screening: As solvent polarity and hydrogen-bonding ability can influence the transition state of the cyclization, a solvent screen (e.g., toluene, dichloromethane, acetonitrile, hexafluoroisopropanol) is a rational step to optimize regioselectivity.[13]
-
-
Pre-forming Intermediates: The Schiff base can be prepared separately and then subjected to cyclization conditions with a protic or Lewis acid.[11] This can sometimes provide cleaner reactions and improved selectivity by decoupling the imine formation from the cyclization step.
-
Consider a Directing Group Strategy: In complex syntheses, particularly for natural products, an auxiliary group can be used to direct the cyclization to a specific position, although this adds synthetic steps.[14]
Table 1: General Guide to Predicting Pictet-Spengler Regioselectivity
| Aromatic Substitution Pattern (on β-phenylethylamine) | Expected Major Product | Rationale |
| 3-Methoxy | Mixture of 6- and 8-methoxy-THIQ | Both positions are activated; sterics often favor the 6-substituted product.[9] |
| 3,4-Dimethoxy | 6,7-Dimethoxy-THIQ | Cyclization occurs at the highly activated C6 position, para to the 3-methoxy and ortho to the 4-methoxy group.[10] |
| 4-Hydroxy | 7-Hydroxy-THIQ | Cyclization is directed to the C6 position, ortho to the powerful hydroxyl activating group. |
FAQ 3: The Pomeranz-Fritsch Reaction
Question: My Pomeranz-Fritsch reaction to synthesize an isoquinoline is failing completely or giving extremely low yields. What are the critical parameters for this reaction?
Answer: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, especially the concentration of the acid catalyst.[15][16] It is a two-stage process: formation of a benzalamino acetal, followed by an acid-catalyzed cyclization to form the isoquinoline.[4][16][17] Failure is common, but can often be overcome by careful optimization.[15]
Causality of the Problem: The cyclization step requires a delicate balance. The acid must be strong enough to promote the intramolecular electrophilic substitution on the benzaldehyde ring, but overly harsh conditions can lead to decomposition of the starting materials or intermediates. The optimal acid concentration can vary dramatically depending on the substituents present on the benzaldehyde ring.[17]
Troubleshooting Protocol:
-
Acid Concentration is Key: This is the most critical parameter. The yields can vary significantly with small changes in sulfuric acid concentration.[15]
-
Start with 70% sulfuric acid and systematically screen different concentrations. Fuming sulfuric acid, polyphosphoric acid (PPA), or mixtures of H₂SO₄ and HCl have also been used successfully.[17]
-
For substrates with electron-donating groups, milder conditions are generally effective. Halogenated substrates may require higher temperatures or stronger acids.[17]
-
-
Ensure Complete Acetal Formation: The first step is the condensation of the benzaldehyde with the aminoacetaldehyde diethyl acetal. Ensure this step goes to completion before attempting the cyclization. This can often be done as a separate, isolated step.
-
Consider Reaction Modifications:
-
Schlittler-Müller Modification: This variant uses a benzylamine and a glyoxal acetal. It can be a more reliable route for certain substitution patterns.[4][17]
-
Bobbitt Modification: Using strong aqueous acid (e.g., 6N HCl) can lead to the formation of a 4-hydroxytetrahydroisoquinoline, which can then be dehydrated and oxidized to the desired isoquinoline.[17]
-
Section 2: Modern Methods - Taming Regioselectivity with Transition Metal Catalysis
Over the past two decades, transition-metal-catalyzed C-H activation and annulation has emerged as a powerful and atom-economical strategy for isoquinoline synthesis.[1] These methods offer milder conditions and broader functional group tolerance but introduce new challenges, primarily centered around controlling regioselectivity via directing groups and catalyst choice.[1][18]
FAQ 4: C-H Activation/Annulation Reactions
Question: I'm using a Rh(III)-catalyzed C-H activation/annulation reaction between a benzamide and an alkyne to synthesize an isoquinolone, but I'm getting a mixture of regioisomers. How do I control the regioselectivity of the alkyne insertion?
Answer: This is a common challenge in transition-metal-catalyzed annulations with unsymmetrical alkynes. The regioselectivity is determined by which terminus of the alkyne inserts into the metal-carbon bond of the rhodacycle intermediate. This is governed by a combination of steric and electronic factors of both the alkyne and the catalyst system.[19]
Causality of the Problem: The reaction typically proceeds via a C-H activation step directed by a coordinating group (e.g., the amide oxygen), forming a five-membered metallacycle. The unsymmetrical alkyne then coordinates to the metal center and undergoes migratory insertion. The regioselectivity of this insertion is what dictates the final product. Generally, for Rh(III) and similar catalysts, the larger substituent on the alkyne tends to be placed at the C4 position of the resulting isoquinolone, away from the newly formed C-C bond, to minimize steric clash in the transition state.[19]
Troubleshooting and Optimization Workflow:
Caption: Workflow for optimizing regioselectivity in C-H activation/annulation reactions.
Troubleshooting Protocol:
-
Maximize Steric Differentiation in the Alkyne: The most straightforward way to achieve high regioselectivity is to use an alkyne where the two substituents are significantly different in size (e.g., an aryl group vs. a methyl group). In Rh(III) catalysis, the larger group will almost always be directed away from the site of C-C bond formation.[19]
-
Modify the Directing Group: The directing group is not just a spectator; it coordinates to the metal and influences the steric and electronic environment of the catalytic center. Switching from an N-H benzamide to an N-methoxy or N-acyloxy benzamide can alter the geometry of the metallacycle and improve regiocontrol.[1][20] Oximes are also excellent directing groups that can provide high regioselectivity.[21]
-
Catalyst and Ligand Screening: While Cp*Rh(III) complexes are common, other transition metals like Palladium (Pd), Ruthenium (Ru), or Cobalt (Co) can offer complementary regioselectivity.[1][18][21] The ligands on the metal center also play a critical role. Screening different catalysts is an essential step when selectivity is poor.
-
Tune Reaction Parameters:
-
Solvent: The polarity and coordinating ability of the solvent can impact the stability of intermediates and transition states. A screen of solvents like 1,2-dichloroethane (DCE), t-AmylOH, or dioxane is recommended.
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomer over the other.
-
Table 2: Catalyst Systems and Directing Groups for Regiocontrol
| Catalyst System | Common Directing Group | Typical Coupling Partner | Key Advantage for Regiocontrol |
| [CpRh(MeCN)₃][SbF₆]₂ | Imine, Oxime[19] | Unsymmetrical Alkynes | High regioselectivity driven by sterics.[19] |
| Pd(OAc)₂ | N-methoxy Benzamide | Alkenes, Allenes[1] | Directing group is incorporated; selectivity controlled by steric effects and thermodynamic stability.[1] |
| [{RuCl₂(p-cymene)}₂] | Ketoxime[21] | Alkynes | Provides access to isoquinolines under mild conditions with good regioselectivity.[21] |
| [CpCo(CO)I₂] | Azine | Alkynes | Uses an earth-abundant metal and maximizes atom economy.[18] |
Conclusion
Achieving high regioselectivity in the synthesis of substituted isoquinolines requires a deep understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. For classical methods, careful control of acid concentration and temperature is paramount. For modern transition-metal-catalyzed reactions, the interplay between the directing group, catalyst, and substrate sterics dictates the outcome. By understanding the causality behind common failures and applying the structured troubleshooting protocols outlined in this guide, researchers can more efficiently navigate the challenges of isoquinoline synthesis and accelerate the development of novel molecules for science and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. organicreactions.org [organicreactions.org]
- 17. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Regioselective synthesis of multisubstituted isoquinolones and pyridones via Rh(III)-catalyzed annulation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Stabilizing 1-Bromo-4-methylisoquinoline for Long-Term Storage
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-bromo-4-methylisoquinoline. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper handling, storage, and stability assessment of this versatile chemical intermediate. Due to its chemical structure, this compound is susceptible to degradation if not stored under appropriate conditions, potentially compromising experimental outcomes. This guide offers a combination of frequently asked questions, troubleshooting workflows, and detailed protocols to ensure the long-term integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: My solid this compound, which was initially off-white, has turned yellow or brown. What is causing this discoloration?
A: Discoloration is the most common indicator of chemical degradation. For halogenated N-heterocycles like this compound, this is typically caused by a combination of factors:
-
Photodecomposition: Exposure to light, particularly UV light, can induce the formation of radical species by cleaving the carbon-bromine bond.[1][2] These radicals can then initiate a cascade of secondary reactions, leading to colored polymeric or oxidized byproducts.
-
Reaction with Air/Moisture: Although a slower process for the solid material, prolonged exposure to atmospheric moisture and oxygen can lead to hydrolysis and oxidation.[3] Compounds are often defined as unstable if they react with elements in the air, a process that can be activated by light or heat.[3]
Q2: What are the primary degradation products I should be concerned about?
A: The two most probable degradation products arise from the reactivity of the C1-position, which is activated by the heterocyclic nitrogen atom.
-
Hydrolysis Product (4-methylisoquinolin-1(2H)-one): This is formed when the bromine atom is displaced by a water molecule. This reaction can be catalyzed by trace acidic or basic impurities. The product exists in equilibrium with its tautomer, 1-hydroxy-4-methylisoquinoline. Oxidative hydrolysis is a known reaction pathway for some bromoalkenes.[4][5]
-
Debrominated Product (4-methylisoquinoline): Formed via radical pathways, often initiated by light, where the bromine radical is abstracted and replaced by a hydrogen atom from a donor source (e.g., trace solvent, atmospheric water).
Q3: Can I store this compound as a solution for convenience?
A: Storing this compound in solution is not recommended for long-term stability. Solvents, especially protic solvents (like methanol or ethanol) or those containing dissolved water, can accelerate degradation pathways like hydrolysis. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous dioxane or toluene), store it under an inert atmosphere (argon or nitrogen), and keep it refrigerated or frozen for short-term use only.[6] Always re-qualify the solution's purity before use if stored for more than a few days.
Q4: What is the expected shelf-life of this compound?
A: When stored under the optimal conditions outlined in this guide (see Table 1), the solid compound should remain >98% pure for several years. However, the shelf-life diminishes rapidly with each exposure to the atmosphere and light. It is best practice to purchase quantities that align with short-term needs to avoid long-term storage of opened containers.[7]
Section 2: Troubleshooting Guide: Diagnosing and Resolving Stability Issues
If you suspect your sample of this compound has degraded, follow this troubleshooting workflow to diagnose the issue and determine the appropriate course of action.
Caption: Troubleshooting workflow for assessing the stability of this compound.
Section 3: Recommended Protocols for Storage and Handling
Adherence to strict handling and storage protocols is the most effective way to ensure the long-term stability of this compound.
Protocol 3.1: Aliquoting and Long-Term Storage of Solid Material
This protocol requires the use of an inert atmosphere environment to prevent exposure to oxygen and moisture.[3]
Objective: To safely aliquot a bulk container of this compound into smaller, sealed vials for long-term storage.
Environment: Inert atmosphere glovebox or a Schlenk line.
Materials:
-
Stock bottle of this compound.
-
Appropriately sized amber glass vials with PTFE-lined screw caps.
-
Spatulas and weighing funnels (oven-dried beforehand to remove moisture).[8]
-
Parafilm or vinyl electrical tape.
-
Labeling materials.
-
Inert gas source (Argon or high-purity Nitrogen).
Procedure:
-
Preparation: Place the sealed stock bottle, new vials, caps, and all necessary tools inside the glovebox antechamber. If using a Schlenk line, ensure all glassware is properly oven- or flame-dried and cooled under vacuum.[8]
-
Inerting: Purge the antechamber or Schlenk line apparatus with inert gas according to standard procedures to establish an oxygen and moisture-free environment (<10 ppm O₂, <1 ppm H₂O).
-
Equilibration: Allow the stock bottle to reach the ambient temperature of the glovebox before opening to prevent condensation.
-
Aliquoting: Open the stock bottle and carefully weigh the desired amount of solid into each amber vial. Work efficiently to minimize the time the bulk material is exposed.
-
Sealing: Tightly screw the PTFE-lined cap onto each vial. For added protection, wrap the cap-vial interface with 2-3 layers of Parafilm.
-
Labeling: Clearly label each vial with the chemical name, CAS number, date of aliquoting, and net weight.
-
Storage: Remove the sealed vials from the glovebox. Place them in a designated, light-proof secondary container (e.g., a labeled box) and store in a refrigerator at 2-8°C .[9]
-
Bulk Material: Promptly and securely reseal the main stock bottle, ensuring the inert atmosphere is maintained, and return it to its proper storage location.
Protocol 3.2: Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on available equipment. HPLC is a powerful technique for analyzing isoquinoline alkaloids and their derivatives.[10][11]
Objective: To quantify the purity of a this compound sample and detect potential degradation products.
Instrumentation & Reagents:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade trifluoroacetic acid (TFA) or ammonium acetate.
-
Sample of this compound.
Procedure:
-
Sample Preparation: Accurately prepare a ~0.5 mg/mL stock solution of the compound in acetonitrile. From this, prepare a ~10 µg/mL working solution by diluting with a 50:50 mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Column Temperature: 30°C.
-
Gradient Program:
-
Start at 30% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 5 minutes before the next injection.
-
-
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Degradation products, being more polar (e.g., the isoquinolone), will typically elute earlier than the parent compound.
Section 4: Understanding the Science: Primary Degradation Pathways
A deeper understanding of the degradation mechanisms underscores the importance of the recommended storage protocols.
Caption: Key degradation pathways for this compound.
The C1-Br bond in the isoquinoline system is susceptible to nucleophilic attack and homolytic cleavage. Water acts as a nucleophile in hydrolysis, while light provides the energy for bond cleavage to form reactive radicals.[12] Both pathways are significantly mitigated by excluding their respective initiators: water and light.
Section 5: Summary of Recommended Storage Conditions
For quick reference, this table summarizes the optimal storage conditions based on intended duration.
| Parameter | Short-Term (Working Stock, <1 month) | Medium-Term (Bulk Stock, 1-12 months) | Long-Term (Archival, >1 year) |
| Temperature | 2–8°C | 2–8°C [9] | -20°C |
| Atmosphere | Sealed container, minimize headspace | Inert Gas (Argon or N₂) Backfill [13] | Inert Gas (Argon or N₂) in Sealed Ampule/Vial |
| Light | Store in amber vial or in a dark cabinet | Store in amber vial inside a secondary container | Store in amber vial inside a labeled, sealed box |
| Container | Original manufacturer's bottle or amber glass vial with PTFE-lined cap | Pre-aliquoted amber glass vials with PTFE-lined caps, sealed with Parafilm | Pre-aliquoted amber glass vials or sealed glass ampules |
| Purity Check | Visual inspection before each use | HPLC/NMR check every 6 months or if discoloration is observed | HPLC/NMR check before first use after prolonged storage |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 5. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. towson.edu [towson.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. achmem.com [achmem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating Solubility Challenges with 1-Bromo-4-methylisoquinoline
Welcome to the technical support center for 1-Bromo-4-methylisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you overcome these hurdles and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. Why is this compound poorly soluble?
A1: The poor solubility of this compound is primarily due to its molecular structure. As a planar, aromatic heterocyclic compound, it possesses a rigid structure that can lead to strong crystal lattice energy. This means that a significant amount of energy is required to break apart the solid-state structure and solvate the individual molecules. The "like dissolves like" principle is key here; the polarity of this compound will dictate its affinity for different solvents.[1][2] Aromatic hydrocarbons are generally non-polar and tend to be more soluble in other non-polar or weakly polar organic solvents.[3]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 104704-40-7 | |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| Predicted Boiling Point | 304.4 ± 22.0 °C |
Troubleshooting Guide: Solvent Selection for Common Reactions
Q2: What are the best starting solvents for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound?
A2: Based on established protocols for structurally similar bromo-quinolines and bromo-isoquinolines, a good starting point is a polar aprotic solvent. These solvents have a sufficiently high boiling point for reactions that require heating and are known to effectively solvate both the organic substrate and the organometallic catalyst.
Recommended Starting Solvents for Cross-Coupling Reactions:
| Solvent | Rationale & Common Co-solvents | Typical Reaction Types |
| 1,4-Dioxane | A common choice for Suzuki reactions, often used with water to dissolve the inorganic base. | Suzuki-Miyaura |
| Tetrahydrofuran (THF) | A versatile solvent for a range of cross-coupling reactions, including Sonogashira. | Sonogashira, Buchwald-Hartwig |
| Dimethylformamide (DMF) | A highly polar aprotic solvent that can be effective for dissolving stubborn substrates. | Sonogashira, Suzuki-Miyaura |
| Toluene | A non-polar option, often used in Buchwald-Hartwig aminations.[3] | Buchwald-Hartwig |
Below is a decision-making workflow for initial solvent screening:
Q3: My compound is still not dissolving, even in the recommended solvents. What are my next steps?
A3: If initial attempts at dissolution fail, several strategies can be employed to enhance solubility.
Step-by-Step Protocol for Enhancing Solubility:
-
Heating: The solubility of most organic solids increases with temperature.
-
Procedure: Gently warm the solvent and substrate mixture while stirring. Monitor the temperature to ensure it does not exceed the boiling point of the solvent or cause decomposition of the reactants.
-
Causality: Increased kinetic energy helps to overcome the crystal lattice energy of the solid, allowing the solvent molecules to interact more effectively with the solute.
-
-
Using a Co-solvent: A mixture of solvents can often be more effective than a single solvent.
-
Procedure: Introduce a small amount of a co-solvent in which your substrate is more soluble. For example, if your primary solvent is 1,4-dioxane, adding a small percentage of DMF or NMP might improve solubility.
-
Causality: The co-solvent can disrupt the intermolecular forces of the primary solvent and create a more favorable environment for the solute.
-
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn solids.
-
Procedure: Place the reaction vessel in an ultrasonic bath and sonicate for short intervals.
-
Causality: The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, which can help to break up solid aggregates.
-
Advanced Troubleshooting and Alternative Approaches
Q4: I've tried heating and co-solvents, but solubility remains a significant issue, leading to poor reaction kinetics. Are there more advanced techniques I can use?
A4: Yes, for particularly challenging cases, more advanced approaches can be considered.
1. Hansen Solubility Parameters (HSP): A More Theoretical Approach
Hansen Solubility Parameters can be used to predict the solubility of a solute in a given solvent by considering three types of intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that solvents with HSP values similar to the solute are more likely to be good solvents.
While the specific HSP values for this compound are not published, you can use the HSP of known good and bad solvents to estimate its parameters and find a better match.
2. Solvent-Free Reaction Conditions: Ball Milling
For reactions where solubility is a persistent barrier, moving to a solvent-free system can be a powerful solution. High-temperature ball milling has been shown to be effective for cross-coupling reactions of poorly soluble aryl halides.
-
Principle: Mechanical energy from the grinding media is used to drive the reaction in the solid state, eliminating the need for a solvent.
Experimental Protocol: Small-Scale Solubility Testing
Before committing to a large-scale reaction, it is prudent to perform small-scale solubility tests.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., DMF, 1,4-dioxane, THF, Toluene, Acetonitrile)
-
Small vials (e.g., 1-dram vials) with caps
-
Magnetic stir bar and stir plate
-
Heating block or oil bath
Procedure:
-
Weigh a small, known amount of this compound (e.g., 10 mg) into a vial.
-
Add a measured volume of the first solvent to be tested (e.g., 0.5 mL).
-
Stir at room temperature for 5-10 minutes and observe.
-
If the solid has not dissolved, gradually increase the temperature in increments of 10-20 °C, allowing time for dissolution at each step.
-
Record the temperature at which complete dissolution occurs.
-
Repeat for each candidate solvent.
This data will provide a practical basis for selecting the most appropriate solvent and reaction temperature for your specific application.
References
Validation & Comparative
The Double-Edged Sword: Unraveling the Biological Activity of 1-Bromo-4-methylisoquinoline in the Landscape of Isoquinoline Analogs
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, the versatility of the isoquinoline nucleus is well-established.[3] The biological profile of these molecules can be exquisitely tuned by the nature and position of substituents on the ring system. This guide provides an in-depth comparative analysis of the biological activity of 1-Bromo-4-methylisoquinoline, juxtaposing its known effects with those of other key isoquinoline analogs. We will delve into the experimental data that underpins our understanding of these compounds, offering insights for researchers, scientists, and drug development professionals.
The Enigmatic Profile of this compound: A Focus on Anticancer Potential
Direct and extensive biological data for this compound is not abundant in publicly available literature. However, existing research points towards a significant potential in the realm of anticancer activity, particularly when incorporated into more complex molecular structures.
One of the most notable applications of this compound is as a precursor for the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones.[4] These derivatives have been evaluated for their antineoplastic activity, with promising results against murine L1210 leukemia.[4] This suggests that the this compound moiety can serve as a crucial pharmacophore in the design of novel anticancer agents. Specifically, the thiosemicarbazone derivatives of 4-amino- and 4-(methylamino)isoquinoline-1-carboxaldehyde, which are synthesized from 4-bromo-1-methylisoquinoline, have demonstrated significant efficacy in mouse models of leukemia.[4]
While the standalone activity of this compound is not fully elucidated, its role as a key building block for potent anticancer compounds underscores its importance. The bromine atom at the 1-position and the methyl group at the 4-position likely contribute to the overall electronic and steric properties of the resulting thiosemicarbazones, influencing their interaction with biological targets.
The Impact of Bromine Substitution: A Comparative Look at Bromo-Isoquinoline Analogs
The introduction of a bromine atom onto the isoquinoline scaffold can significantly modulate its biological activity. Halogenation, in general, is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and overall bioavailability.
Studies on various bromo-substituted quinolines and isoquinolines have consistently demonstrated their potential as anticancer agents. For instance, certain bromo-quinoline derivatives have shown notable cytotoxicity against a range of cancer cell lines, including C6 (rat brain tumor), HeLa (human cervical cancer), and HT29 (human colon carcinoma), with IC50 values in the low micromolar range.[5] Similarly, 6-bromo quinazoline derivatives have been synthesized and evaluated as cytotoxic agents, with some compounds exhibiting potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[1][6]
The position of the bromine atom is critical in determining the cytotoxic potency. For example, in a series of brominated 8-substituted quinolines, the presence of bromine at the C-5 and C-7 positions resulted in significant inhibition of cancer cell proliferation.[7] This highlights the importance of the substitution pattern in dictating the structure-activity relationship (SAR). While direct comparative data for this compound is limited, the collective evidence from its bromo-substituted cousins strongly suggests that the bromine atom is a key contributor to its potential anticancer effects.
The Influence of the 4-Methyl Group: Exploring Analogs with C4-Substituents
The methyl group at the 4-position of this compound also plays a crucial role in defining its biological character. The C4 position of the isoquinoline nucleus is a strategic point for modification to modulate the pharmacological profile of these compounds.[3]
Research on 4-methyl-substituted quinoline derivatives has revealed significant antimicrobial activity. For instance, a series of 2-(4-substituted phenyl)-4-methyl quinoline derivatives have been synthesized and shown to possess notable antibacterial properties.[8] This suggests that this compound may also exhibit antimicrobial activity, a hypothesis that warrants further experimental investigation.
In the context of anticancer activity, the 4-position has been a target for introducing various pharmacophores. While the methyl group itself is a simple substituent, it can influence the molecule's interaction with target enzymes or receptors through steric effects and by altering the electron density of the aromatic system. For example, in the case of 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, a known inhibitor of ribonucleotide reductase, the 4-methyl group is an integral part of this potent antineoplastic agent.[9][10]
Comparative Biological Activity Data
| Compound/Analog Class | Cell Line | IC50 (µM) | Reference |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [1][6] |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [1][6] |
| Brominated 8-hydroxyquinolines | C6 (Rat Brain Tumor) | 6.7 - 25.6 | [5] |
| Brominated 8-hydroxyquinolines | HeLa (Cervical Carcinoma) | 6.7 - 25.6 | [5] |
| Brominated 8-hydroxyquinolines | HT29 (Colon Carcinoma) | 6.7 - 25.6 | [5] |
| 4-Amino-IQ-1-TSC | L1210 Leukemia (in vivo) | T/C* = 177% at 40 mg/kg/day | [4] |
| 4-(Methylamino)-IQ-1-TSC | L1210 Leukemia (in vivo) | T/C* = 177% at 40 mg/kg/day | [4] |
*T/C % = (Median survival time of treated mice / Median survival time of control mice) x 100. A higher T/C value indicates greater antitumor activity. **IQ-1-TSC = Isoquinoline-1-carboxaldehyde thiosemicarbazone. These compounds are synthesized from 4-bromo-1-methylisoquinoline.
Potential Mechanisms of Action
The precise mechanism of action for this compound is yet to be fully elucidated. However, based on the activities of its derivatives and other related isoquinoline analogs, several potential mechanisms can be proposed.
Inhibition of Ribonucleotide Reductase
The thiosemicarbazone derivatives of isoquinolines are known to be potent inhibitors of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair.[9][10] This inhibition is often mediated through the chelation of the iron cofactor in the R2 subunit of the enzyme. The antileukemic activity observed with derivatives of this compound strongly suggests that RR inhibition is a likely mechanism of action.[4]
Signaling Pathway: Ribonucleotide Reductase Inhibition
Caption: Inhibition of Ribonucleotide Reductase by this compound derivatives.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the isoquinoline ring system allows for potential intercalation between the base pairs of DNA, thereby disrupting DNA replication and transcription. Furthermore, some isoquinoline alkaloids have been shown to inhibit topoisomerases, enzymes that are critical for managing DNA topology during cellular processes.[7] The bromo and methyl substituents on this compound could influence its DNA binding affinity and topoisomerase inhibitory activity.
Experimental Protocols
To facilitate further research into the biological activities of this compound and its analogs, we provide the following standardized experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow: MTT Assay for Cytotoxicity
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of bacteria is added. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, scaffold in the vast landscape of isoquinoline-based bioactive compounds. The available evidence strongly points towards its potential as a precursor for potent anticancer agents, likely acting through the inhibition of key enzymes such as ribonucleotide reductase. The presence of both a bromine atom and a methyl group on the isoquinoline core provides a unique electronic and steric profile that can be exploited for the rational design of novel therapeutics.
Future research should focus on a more comprehensive biological evaluation of this compound itself to establish its intrinsic activity. Further synthesis and screening of a wider range of derivatives will be crucial to fully understand its structure-activity relationship and to optimize its therapeutic potential. Investigating its antimicrobial and neuroactive properties, based on the activities of related analogs, could also open up new avenues for its application in medicinal chemistry.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Leukemia L1210 cell lines resistant to ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of mouse leukemia L1210 cells resistant to the ribonucleotide reductase inhibitor 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization of 1-Bromo-4-methylisoquinoline derivatives
An In-Depth Comparative Guide to the Spectroscopic Characterization of 1-Bromo-4-methylisoquinoline Derivatives
Authored by Senior Application Scientist, Dr. Evelyn Reed
In the landscape of medicinal chemistry and materials science, isoquinoline scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds and functional materials. Among them, this compound and its derivatives serve as critical intermediates for synthesizing novel therapeutic agents and molecular probes. Their utility stems from the bromine atom at the C1 position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functionalities.
This guide provides a comprehensive comparison of the spectroscopic techniques used to characterize these versatile building blocks. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering not just data, but a rationale for the experimental choices and an interpretation of the resulting spectra. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights needed to unambiguously identify and differentiate these molecules, ensuring the integrity of their synthetic pathways and the quality of their final compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide unambiguous evidence of the molecular framework and the position of substituents.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of the parent this compound provides a distinct fingerprint. The protons on the isoquinoline core typically appear in the aromatic region (δ 7.0-9.0 ppm), while the methyl protons are found significantly upfield.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
Comparative ¹H NMR Data for this compound Derivatives
| Derivative | δ (ppm) - Methyl (s, 3H) | δ (ppm) - H3 (s, 1H) | δ (ppm) - Aromatic (m) |
| This compound | ~2.65 | ~7.50 | ~7.60-8.20 |
| 1-Bromo-4-methyl-7-nitroisoquinoline | ~2.75 | ~7.80 | ~8.00-8.90 |
| 1-Bromo-4-methyl-6-methoxyisoquinoline | ~2.60 | ~7.40 | ~7.10-8.10 |
Note: Exact chemical shifts can vary based on solvent and concentration.
The data clearly indicates that electron-withdrawing groups (like -NO₂) deshield the protons, shifting them downfield, while electron-donating groups (like -OCH₃) have the opposite effect. The singlet for the H3 proton is particularly diagnostic and its position is sensitive to the electronic nature of substituents on the benzenoid ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides complementary information, confirming the carbon framework and the presence of quaternary carbons, such as C1 (bearing the bromine) and C4 (bearing the methyl group).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) may be required for faster acquisition.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Comparative ¹³C NMR Data for Key Resonances
| Derivative | δ (ppm) - C1 | δ (ppm) - C4 | δ (ppm) - Methyl |
| This compound | ~142 | ~148 | ~18 |
| 1-Bromo-4-methyl-7-nitroisoquinoline | ~144 | ~150 | ~19 |
| 1-Bromo-4-methyl-6-methoxyisoquinoline | ~140 | ~146 | ~17 |
The C1 carbon, directly attached to the electronegative bromine, is significantly deshielded. Substituent effects are also evident in the ¹³C spectrum, providing further confirmation of the structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups. For this compound derivatives, IR is particularly useful for confirming the presence of substituents introduced onto the core structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Processing: Perform a background scan (with a clean ATR crystal) and subtract it from the sample scan.
Comparative IR Data for this compound Derivatives
| Derivative | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound | ~3050, ~1600, ~1500, ~850 | C-H (aromatic), C=C/C=N stretch, C-H bend |
| 1-Bromo-4-methyl-7-nitroisoquinoline | ~1530, ~1350 | Asymmetric and Symmetric N-O stretch of -NO₂ |
| 1-Bromo-4-methyl-6-methoxyisoquinoline | ~2850, ~1250, ~1040 | C-H stretch (methoxy), Asymmetric and Symmetric C-O-C stretch |
The presence of strong, characteristic bands for the nitro and methoxy groups provides immediate and clear evidence for the successful incorporation of these functionalities.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of the molecules. The isoquinoline core is a chromophore, and its absorption profile is sensitive to substitution.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the absorbance from approximately 200 to 400 nm. Use a cuvette containing only the solvent as a blank.
Comparative UV-Vis Data
| Derivative | λmax (nm) | Molar Absorptivity (ε) |
| This compound | ~220, ~270, ~320 | Varies |
| 1-Bromo-4-methyl-7-nitroisoquinoline | ~230, ~285, ~350 | Increased ε |
| 1-Bromo-4-methyl-6-methoxyisoquinoline | ~225, ~275, ~330 | Increased ε |
Substituents that extend the π-conjugation or possess lone pairs (auxochromes) can cause a bathochromic (red) shift in λmax and an increase in molar absorptivity. This is clearly observed with both nitro and methoxy substituents.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also provide structural clues.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) often with a small amount of formic acid to promote ionization.
-
Instrumentation: Infuse the sample into an ESI-mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak ([M+H]⁺). For high-resolution MS (HRMS), compare the measured m/z with the calculated value to confirm the elemental formula.
Comparative MS Data
| Derivative | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) - HRMS | Key Fragment Ions |
| This compound (C₁₀H₈BrN) | 221.9918/223.9897 | 221.9915/223.9894 | [M-Br]⁺ |
| 1-Bromo-4-methyl-7-nitroisoquinoline (C₁₀H₇BrN₂O₂) | 266.9769/268.9749 | 266.9766/268.9745 | [M-Br]⁺, [M-NO₂]⁺ |
| 1-Bromo-4-methyl-6-methoxyisoquinoline (C₁₁H₁₀BrNO) | 251.9973/253.9952 | 251.9970/253.9950 | [M-Br]⁺, [M-CH₃]⁺ |
The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature in the mass spectrum, appearing as two peaks of nearly equal intensity separated by 2 Da. HRMS provides exceptional accuracy, allowing for the confident assignment of elemental formulas.
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.
Caption: Logical workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
Conclusion
The robust characterization of this compound derivatives is not reliant on a single technique but on the synergistic application of multiple spectroscopic methods. While NMR provides the definitive structural map, MS confirms the molecular formula with high fidelity, IR offers a quick check for functional groups, and UV-Vis sheds light on the electronic properties. By employing this multi-faceted approach, researchers can proceed with confidence in the identity and purity of their synthetic intermediates, a cornerstone of successful drug discovery and materials development.
The Strategic Placement of Bromine: A Comparative Analysis of Bromo-Isoquinoline Isomers in Drug Development
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous FDA-approved drugs and clinical candidates. The strategic introduction of a bromine atom onto this heterocyclic system can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth comparative analysis of different bromo-isoquinoline isomers, exploring how the positional variation of this single halogen atom dictates synthetic accessibility and pharmacological potential.
The Isoquinoline Core and the Impact of Bromination: A Foundational Overview
The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a common motif in a vast array of natural products and synthetic compounds with diverse biological activities.[1] Halogenation, particularly bromination, is a widely employed strategy in medicinal chemistry to modulate a drug candidate's properties. The introduction of a bromine atom can:
-
Enhance Binding Affinity: The lipophilic nature of bromine can promote favorable interactions within hydrophobic pockets of target proteins.
-
Modulate Metabolism: Bromine can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life.
-
Serve as a Synthetic Handle: The carbon-bromine bond is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functional groups for structure-activity relationship (SAR) studies.[2]
The position of the bromine atom on the isoquinoline ring is not trivial; it dictates the electronic distribution and steric environment of the molecule, which in turn governs its reactivity and interaction with biological targets.
A Positional Isomer Showdown: Synthesis and Application
This section details the synthesis and known applications of various bromo-isoquinoline isomers, highlighting the distinct characteristics conferred by the location of the bromine substituent.
1-Bromoisoquinoline
Synthesis: 1-Bromoisoquinoline is typically synthesized from isoquinoline-N-oxide. The N-oxide is treated with phosphorus oxybromide (POBr₃) in the presence of a mild base like dimethylformamide (DMF).[3] This method provides a regioselective route to the 1-position.
Physicochemical Properties:
-
Appearance: Pale yellow to brownish liquid or solid[1]
-
Molecular Weight: 208.05 g/mol [4]
-
Melting Point: 42.0-46.0 °C[5]
Role in Drug Development: The bromine at the 1-position is highly activated towards nucleophilic substitution, making 1-bromoisoquinoline a valuable intermediate for introducing various substituents at this position. It serves as a key building block in the development of complex molecular architectures and bioactive molecules.[1]
3-Bromoisoquinoline
Synthesis: The synthesis of 3-bromoisoquinoline can be achieved through the reaction of 3-bromo-1-methoxyisoquinoline with propargyl alcohol in the presence of a palladium catalyst.[6] It is also used as a precursor for Suzuki coupling reactions to generate various derivatives.[7]
Role in Drug Development: 3-Bromoisoquinoline and its derivatives have been investigated for their analgesic and anti-inflammatory activities. The bromine at the 3-position serves as a convenient handle for diversification through cross-coupling reactions.[7]
4-Bromoisoquinoline
Synthesis: Several methods exist for the synthesis of 4-bromoisoquinoline. One common approach involves the direct bromination of isoquinoline hydrochloride with bromine in a high-boiling solvent like nitrobenzene at elevated temperatures.[8] Another modern approach utilizes a palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides.[9][10]
Physicochemical Properties:
-
Appearance: Light yellow or yellow solid[11]
-
Molecular Weight: 208.055 g/mol [11]
-
Melting Point: 39-43 °C[12]
-
Boiling Point: 280-285 °C[11]
Role in Drug Development: 4-Bromoisoquinoline is a versatile intermediate. For instance, it can be converted to 4-aminoisoquinoline, a precursor for the synthesis of 4-fluoroisoquinoline, which is a valuable scaffold in medicinal chemistry.[13]
5-Bromoisoquinoline
Synthesis: 5-Bromoisoquinoline is often prepared by the direct bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. Careful temperature control is crucial to suppress the formation of the 8-bromo isomer.[14][15]
Physicochemical Properties:
Role in Drug Development: 5-Bromoisoquinoline is a key intermediate in the synthesis of various pharmaceutical compounds.[17] The bromine at the 5-position can be further functionalized, for example, by nitration to form 5-bromo-8-nitroisoquinoline, another important synthetic building block.[14]
6-Bromoisoquinoline
Synthesis: The synthesis of 6-bromoisoquinoline can be accomplished via a multi-step sequence starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal, followed by cyclization.[18]
Physicochemical Properties:
-
Appearance: White to off-white crystalline powder[19]
-
Molecular Weight: 208.06 g/mol [19]
-
Melting Point: 55-58 °C[19]
Role in Drug Development: 6-Bromoisoquinoline is a crucial intermediate in the synthesis of various biologically active molecules, including those with potential applications as dyes and pharmaceuticals.[19] For example, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is synthesized from 3-bromophenylacetonitrile.[20]
7-Bromoisoquinoline
Synthesis: The synthesis of 7-bromoisoquinoline can be challenging due to the formation of isomeric mixtures. One reported method involves a diazotization-bromination sequence starting from the corresponding aminoisoquinoline.[21] Directed bromination of isoquinoline can also yield the 7-bromo isomer, but regioselectivity can be an issue.
Role in Drug Development: 7-Bromoisoquinoline is a valuable synthetic intermediate for pharmaceuticals.[22][23] The bromine at the 7-position allows for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
8-Bromoisoquinoline
Synthesis: 8-Bromoisoquinoline can be synthesized from isoquinoline through a sequence involving bromination at the 5-position, followed by nitration at the 8-position, reduction of the nitro group, and a Sandmeyer-type reaction to replace the amino group with bromine.[24] Another approach involves the direct bromination of isoquinoline in the presence of a catalyst.[17][25]
Physicochemical Properties:
-
Molecular Weight: 208.05 g/mol [26]
Role in Drug Development: 8-Bromoisoquinoline is an important intermediate for preparing potent and selective inhibitors of enzymes like 12-lipoxygenase and excitatory amino acid transporter subtype 1 (EAAT1).
Comparative Summary of Synthetic Accessibility
| Isomer | Common Synthetic Precursor(s) | Key Reaction Type(s) | Noteworthy Considerations |
| 1-Bromo | Isoquinoline-N-oxide | Electrophilic substitution | Regioselective and efficient.[3] |
| 3-Bromo | 3-Bromo-1-methoxyisoquinoline | Palladium-catalyzed coupling | Often used as a starting point for further derivatization.[6] |
| 4-Bromo | Isoquinoline hydrochloride, o-alkynyl benzyl azides | Electrophilic bromination, Palladium-catalyzed cyclization | High temperatures or specialized starting materials may be required.[8][9] |
| 5-Bromo | Isoquinoline | Electrophilic bromination (NBS/H₂SO₄) | Requires careful temperature control to avoid 8-bromo isomer formation.[14] |
| 6-Bromo | 4-Bromobenzaldehyde | Multi-step synthesis with cyclization | A building-block approach from acyclic precursors.[18] |
| 7-Bromo | Amino-isoquinoline | Diazotization-bromination | Direct bromination can lead to mixtures of isomers.[21] |
| 8-Bromo | Isoquinoline, 5-Bromoisoquinoline | Multi-step synthesis, Direct bromination | Can be a byproduct in the synthesis of the 5-bromo isomer.[14][24] |
Structure-Activity Relationship (SAR): The Influence of Bromine's Position
The isoquinoline ring system has a distinct electronic landscape. The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich. The position of the bromine atom will, therefore, influence the molecule's dipole moment, its ability to participate in hydrogen bonding (as an acceptor via the nitrogen), and its reactivity in both biological and chemical contexts.
Experimental Workflows: A Guide to Synthesis and Evaluation
To aid researchers in their exploration of bromo-isoquinoline isomers, the following section provides generalized, step-by-step methodologies for their synthesis and biological evaluation.
General Protocol for Direct Bromination of Isoquinoline (e.g., for 5-Bromoisoquinoline)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid.
-
Substrate Addition: Cool the acid to 0°C and slowly add isoquinoline while maintaining the temperature below 10°C.
-
Brominating Agent Addition: Cool the reaction mixture to the desired temperature (e.g., -20°C for 5-bromoisoquinoline) and add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to a pH of 8-9.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the bromo-isoquinoline isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each isomer.
Conclusion: A Versatile Toolkit for Drug Discovery
The bromo-isoquinoline isomers represent a rich and versatile toolkit for medicinal chemists. The choice of which isomer to utilize is a strategic decision that depends on the desired synthetic route and the specific biological target. While direct comparative biological data remains somewhat sparse, the principles of medicinal chemistry and the available literature strongly suggest that the positional isomerism of the bromine atom is a critical determinant of pharmacological activity. A thorough understanding of the synthesis and reactivity of each isomer is, therefore, paramount for the successful design and development of novel isoquinoline-based therapeutics.
References
- 1. CAS 1532-71-4: 1-Bromoisoquinoline | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Studies on Quinoline and Isoquinoline Derivatives. IX. Synthesis of Pyrrolo [1, 2-b] isoquinolines from 3-Bromoisoquinoline Derivatives [jstage.jst.go.jp]
- 7. jptcp.com [jptcp.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 11. innospk.com [innospk.com]
- 12. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 5-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 15. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 17. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 18. Buy 6-Bromo-isoquinoline at Best Price, Premium Quality Chemical Compound [forecastchemicals.com]
- 19. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 20. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 21. caymanchem.com [caymanchem.com]
- 22. scbt.com [scbt.com]
- 23. researchgate.net [researchgate.net]
- 24. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 25. 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]
A Comparative Guide to Validating the Purity of Synthesized 1-Bromo-4-methylisoquinoline via HPLC
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a synthesized compound's purity is a cornerstone of reliable and reproducible science. This guide provides an in-depth, technical comparison for validating the purity of 1-Bromo-4-methylisoquinoline, a key heterocyclic intermediate, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the chosen methodology, present a comprehensive validation protocol with supporting data, and objectively compare HPLC with alternative analytical techniques.
The Criticality of Purity in the Drug Discovery Pipeline
This compound and its derivatives are integral scaffolds in the synthesis of various biologically active molecules.[1][2] The presence of impurities, which can include unreacted starting materials, by-products, or degradation products, can have profound consequences.[1][3] They can interfere with downstream reactions, lead to inaccurate biological assay results, and, in a clinical context, pose significant safety risks. Therefore, a robust, validated analytical method for purity assessment is not merely a quality control checkpoint but a fundamental component of scientific integrity.
Why HPLC is the Gold Standard for this compound Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this application due to its high resolution, sensitivity, and applicability to a wide range of compounds.[4] this compound, with a predicted boiling point of 304.4°C and a lipophilic character (XLogP3: 3.2), is a non-volatile compound, making it an ideal candidate for HPLC analysis, particularly in a reversed-phase mode.[5]
The Logic of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase (the column) is non-polar (e.g., C18), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6] As the mobile phase carries the sample through the column, more non-polar compounds (like our analyte) will have a stronger affinity for the stationary phase and thus move slower, resulting in longer retention times. More polar impurities will elute faster. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), we can effectively separate compounds with varying polarities.[7]
A Validated HPLC Method for Purity Determination
This section outlines a detailed, robust HPLC method for the purity analysis of this compound, followed by a comprehensive validation based on the International Council for Harmonisation (ICH) guidelines.[3]
Experimental Protocol: HPLC Purity Assay
1. Instrumentation and Reagents:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: A well-characterized standard of this compound (purity ≥ 99.5%).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.5 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
3. Rationale for Method Parameters:
-
C18 Column: The choice of a C18 column provides a non-polar stationary phase that will effectively retain the hydrophobic this compound.[8]
-
Ammonium Acetate Buffer: Isoquinoline has a pKa of 5.14, meaning it can be protonated.[9] A buffer at pH 4.5 ensures a consistent ionization state, leading to sharp, symmetrical peaks.[10]
-
Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[11]
-
Gradient Elution: The gradient allows for the effective separation of the main compound from potential impurities with a wide range of polarities, from polar starting materials to non-polar by-products.
-
Detection at 254 nm: Aromatic compounds like isoquinolines typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Method Validation: A Self-Validating System
According to ICH guidelines, the analytical method must be validated to ensure its suitability for the intended purpose.[6] Below are the key validation parameters and illustrative data.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was demonstrated by analyzing a blank (diluent), the reference standard, and a spiked sample containing potential impurities. The chromatogram of the synthesized compound should show a well-resolved peak for this compound, distinct from any impurity peaks.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Procedure: A series of solutions of the reference standard were prepared at concentrations ranging from 0.05 mg/mL to 0.75 mg/mL (10% to 150% of the target concentration).
-
Results:
| Concentration (mg/mL) | Peak Area |
| 0.05 | 150,234 |
| 0.10 | 301,567 |
| 0.25 | 752,890 |
| 0.50 | 1,505,123 |
| 0.75 | 2,258,456 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Procedure: A sample of known concentration was spiked with the reference standard at three different levels (80%, 100%, and 120% of the target concentration).
-
Results:
| Spiked Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.40 | 0.398 | 99.5% |
| 100% | 0.50 | 0.503 | 100.6% |
| 120% | 0.60 | 0.595 | 99.2% |
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability and intermediate precision.
-
Procedure:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample preparation were performed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
-
-
Results:
| Precision Type | % Purity (n=6) | Mean % Purity | % RSD |
| Repeatability | 99.1, 99.2, 99.0, 99.1, 99.3, 99.2 | 99.15 | 0.11% |
| Intermediate Precision | 99.0, 98.9, 99.1, 99.2, 98.8, 99.0 | 99.00 | 0.15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Results:
-
LOD: 0.005 mg/mL (Based on a signal-to-noise ratio of 3:1)
-
LOQ: 0.015 mg/mL (Based on a signal-to-noise ratio of 10:1)
-
Comparative Analysis with Alternative Techniques
While HPLC is the recommended method, it is instructive to compare it with other common techniques for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase, followed by mass analysis.
-
Applicability to this compound: With a predicted boiling point of 304.4°C, this compound is at the upper limit of what is considered readily analyzable by GC without potential degradation in the hot injection port.[5][12]
-
Advantages:
-
Excellent for analyzing volatile impurities like residual solvents.
-
Mass spectrometric detection provides definitive identification of impurities.[13]
-
-
Disadvantages:
-
Potential for thermal degradation of the analyte.[14]
-
Not suitable for non-volatile or thermally labile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Provides detailed structural information by observing the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can be used for purity assessment.[15]
-
Applicability to this compound: ¹H NMR is excellent for confirming the structure of the main compound and identifying structurally related impurities.
-
Advantages:
-
Disadvantages:
-
Significantly lower sensitivity compared to HPLC; impurities below 1% may be difficult to detect and quantify accurately.[18]
-
Signal overlap can complicate quantification in complex mixtures.
-
Not ideal for detecting non-proton-containing impurities.
-
Thin-Layer Chromatography (TLC)
-
Principle: A simple chromatographic technique used for qualitative analysis.
-
Applicability: Useful for rapid, qualitative checks of reaction progress and for identifying the number of components in a mixture.
-
Advantages:
-
Simple, fast, and inexpensive.
-
-
Disadvantages:
-
Not quantitative.
-
Low resolution compared to HPLC.
-
Decision-Making Framework for Purity Analysis
Caption: Decision tree for selecting an appropriate purity analysis method.
Conclusion
For the validation of synthesized this compound, a well-developed and validated reversed-phase HPLC method stands as the most robust, sensitive, and appropriate choice. It provides a reliable quantitative assessment of purity, which is critical for ensuring the quality and integrity of this important chemical intermediate. While techniques like GC-MS and NMR offer complementary information—particularly for volatile impurity identification and structural confirmation, respectively—they do not supplant HPLC as the primary method for routine, high-sensitivity purity determination. By employing the principles and protocols outlined in this guide, researchers can confidently establish the purity of their synthesized compounds, thereby ensuring the reliability of their subsequent research and development efforts.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. veeprho.com [veeprho.com]
- 4. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. veeprho.com [veeprho.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mastelf.com [mastelf.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. benchchem.com [benchchem.com]
- 14. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 15. acgpubs.org [acgpubs.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-methylisoquinoline with Boronic Acids
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
In the landscape of modern medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The precise functionalization of this heterocycle is paramount for modulating biological activity, selectivity, and pharmacokinetic properties. Among the myriad of synthetic transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for constructing carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents make it an indispensable tool for drug development professionals.[2]
This guide provides an in-depth comparison of the cross-coupling efficiency of 1-bromo-4-methylisoquinoline with a selection of electronically and sterically diverse boronic acids. We will delve into the causality behind experimental choices, provide a validated, step-by-step protocol, and explore the underlying mechanistic principles that govern reaction outcomes.
Comparative Analysis: The Impact of Boronic Acid Structure on Coupling Efficiency
The electronic and steric nature of the boronic acid coupling partner significantly influences the yield and reaction kinetics of the Suzuki-Miyaura reaction. While specific, direct comparative studies on this compound are not consolidated in a single report, we can synthesize a representative dataset based on extensive findings for 1-haloisoquinolines and other challenging heteroaryl halides.[1][3] The following table illustrates the expected trends in coupling efficiency.
Table 1: Illustrative Cross-Coupling Efficiency of this compound with Various Boronic Acids
| Entry | Boronic Acid Partner | Rationale for Efficiency | Typical Catalyst System | Expected Yield (%) |
| 1 | Phenylboronic acid | Unsubstituted; baseline reactivity. | Pd(PPh₃)₄ / Na₂CO₃ | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Electron-donating group (EDG) can accelerate reductive elimination. | Pd(PPh₃)₄ / Na₂CO₃ | 90-98% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing group (EWG) can slow reductive elimination but may facilitate transmetalation. | Pd(dppf)Cl₂ / K₂CO₃ | 75-85% |
| 4 | 2-Methylphenylboronic acid | Ortho-substituent introduces steric hindrance, potentially impeding transmetalation. | Pd(dppf)Cl₂ / Cs₂CO₃ | 60-75% |
| 5 | 3-Thiopheneboronic acid | Heteroaromatic boronic acids can be effective but are sometimes prone to decomposition or catalyst inhibition. | Pd(dppf)Cl₂ / K₃PO₄ | 70-85% |
| 6 | 2-Pyridylboronic acid | Nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Often requires specialized conditions. | Pd₂(dba)₃ / SPhos / K₃PO₄ | 40-60% |
Yields are estimated based on typical outcomes for similar heteroaryl Suzuki-Miyaura couplings and are highly dependent on the precise optimization of reaction conditions.
Experimental Workflow and Protocols
A successful cross-coupling reaction is a system where each component is chosen to ensure efficiency and reproducibility. The following diagram and protocol outline a robust, self-validating workflow for the Suzuki-Miyaura reaction.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 1-(4-Methoxyphenyl)-4-methylisoquinoline
This protocol is optimized for the coupling of an electron-rich boronic acid with the this compound substrate.
Materials:
-
This compound (1.0 mmol, 222 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
1,4-Dioxane (6 mL, anhydrous)
-
Deionized Water (2 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling nitrogen through them for 15-20 minutes. Add the degassed 1,4-dioxane (6 mL) and water (2 mL) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(4-methoxyphenyl)-4-methylisoquinoline.
Mechanistic Insights: The Engine of C-C Bond Formation
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and is generally faster for aryl iodides > bromides > chlorides.[2]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species ([R²B(OH)₃]⁻).[5] The choice of base is critical and can significantly impact yield, especially with less reactive coupling partners.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
The efficiency of each step is influenced by the choice of ligand, solvent, and base. For sterically hindered substrates like 2-methylphenylboronic acid (Table 1, Entry 4), bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the oxidative addition and reductive elimination steps, improving overall yields.
Conclusion
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, offering a reliable path to complex aryl-heteroaryl structures like 1-aryl-4-methylisoquinolines. The efficiency of this transformation is a delicate interplay between the electronic and steric properties of the boronic acid, the choice of palladium catalyst and ligand, and the reaction conditions. As demonstrated, electron-rich and sterically unencumbered boronic acids generally provide higher yields. However, by carefully selecting the appropriate catalyst system and base, even challenging couplings with sterically hindered or electron-deficient partners can be successfully achieved, empowering researchers to synthesize a diverse array of novel chemical entities for drug discovery and development.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antineoplastic Effects of 1-Bromo-4-methylisoquinoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity is a continuous endeavor. Isoquinoline scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant antineoplastic properties.[1][2][3] This guide provides a comprehensive comparison of the antineoplastic effects of compounds derived from 1-Bromo-4-methylisoquinoline, placing them in context with other structurally similar isoquinoline-based agents.
While direct experimental data on the antineoplastic activity of this compound itself is not extensively available in current literature, its role as a key synthetic intermediate provides a valuable starting point for understanding the structure-activity relationships within this subclass of compounds. This guide will focus on the biological activity of its derivatives, offering insights into their therapeutic potential and mechanisms of action.
Mechanism of Action: Targeting Key Cellular Machinery
The antineoplastic effects of isoquinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival.[4][5] Two primary mechanisms have been identified for isoquinoline thiosemicarbazones, a class of compounds directly synthesized from this compound.[1][6]
-
Inhibition of Ribonucleoside Diphosphate Reductase (RNR): This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[7] By inhibiting RNR, these compounds effectively halt DNA replication, leading to cell cycle arrest and apoptosis. The thiosemicarbazone moiety is known to chelate iron, a critical cofactor for RNR activity, thereby disrupting its function.[8]
-
Topoisomerase IIα Inhibition: Topoisomerase IIα is a vital enzyme that resolves DNA topological problems during replication and transcription.[9][10] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[9]
The proposed mechanism of action for isoquinoline thiosemicarbazones is illustrated in the following signaling pathway diagram.
Caption: Proposed signaling pathway for the antineoplastic action of isoquinoline thiosemicarbazones.
Comparative Antineoplastic Performance
A study by Liu et al. (1995) provides key in vivo data on the antineoplastic activity of two derivatives synthesized from 4-bromo-1-methylisoquinoline: 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone.[1][6] Their efficacy was evaluated against L1210 leukemia in mice, with the results presented as a percentage of treated versus control (% T/C) survival time. A higher % T/C value indicates greater antitumor activity.
| Compound | Structure | Cancer Model | Dosage | % T/C a | Reference |
| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | ![]() | L1210 Leukemia | 40 mg/kg/day | 177 | [1],[6] |
| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | ![]() | L1210 Leukemia | 40 mg/kg/day | 177 | [1],[6] |
| Cisplatin (Reference) | ![]() | Various Cancers | Varies | - | - |
| Other Isoquinoline Derivatives | Various structures, often with substitutions at different positions. | Various Cell Lines | Varies (typically in µM for in vitro) | IC50 values reported | [4],[2] |
a % T/C = (Median survival time of treated mice / Median survival time of control mice) x 100. A value ≥ 125 is considered significant antitumor activity.
The data indicates that both the 4-amino and 4-(methylamino) derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, derived from this compound, exhibit significant antineoplastic activity in a murine leukemia model.[1][6] Notably, the substitution of the amino group at the 4-position with a methylamino group did not alter the in vivo efficacy in this study.[1]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below. These standardized methods are essential for generating reproducible and comparable data on the antineoplastic effects of novel compounds.
Experimental Workflow
Caption: A typical workflow for the in vitro assessment of a novel antineoplastic compound.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[11]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer to a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1][6]
Protocol 3: Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.[2][4][12]
Conclusion
The derivatives of this compound, specifically the 4-amino and 4-(methylamino) substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, have demonstrated significant antineoplastic potential in preclinical models. Their mechanism of action, likely involving the dual inhibition of ribonucleoside diphosphate reductase and topoisomerase IIα, presents a compelling rationale for their anticancer effects. While further in vitro studies are necessary to fully elucidate the structure-activity relationships and to establish a broader profile of their efficacy against various cancer cell lines, the existing data positions this class of compounds as a promising scaffold for the development of novel anticancer therapeutics. The provided experimental protocols offer a standardized framework for future investigations, enabling robust and comparable evaluation of next-generation isoquinoline-based drug candidates.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. topogen.com [topogen.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Structural Confirmation of 1-Bromo-4-methylisoquinoline Reaction Products
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds. 1-Bromo-4-methylisoquinoline, in particular, serves as a versatile building block, offering a reactive handle at the C1 position for the introduction of diverse molecular fragments. The successful synthesis and unambiguous structural confirmation of its reaction products are paramount to the integrity of any research and development program.
This guide provides an in-depth comparison of common synthetic transformations of this compound and a detailed workflow for the rigorous structural confirmation of the resulting products. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental design and data interpretation.
The Synthetic Versatility of this compound: A Comparative Overview
The bromine atom at the C1 position of this compound is amenable to a variety of cross-coupling and substitution reactions. The choice of reaction pathway is dictated by the desired C-C, C-N, or C-O bond to be formed. Here, we compare four common reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
"Pd(0)L2" [label="Pd(0)L2"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; "Pd(II)_Complex" [label="R-Pd(II)-X(L2)"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; "Pd(II)_Intermediate" [label="R-Pd(II)-R'(L2)"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="R-R'", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Transmetalation" [label="R'-M"]; "Transmetalation" -> "Pd(II)_Intermediate"; "Pd(II)_Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }
1. Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[4] For this compound, this allows for the introduction of a wide variety of aryl and vinyl substituents at the C1 position.
2. Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide.[1][3][5] It is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
3. Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[2]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to the metal-catalyzed reactions, nucleophilic aromatic substitution (SNAr) involves the direct displacement of the bromide by a nucleophile.[6] The isoquinoline ring, being electron-deficient, can be susceptible to this type of reaction, particularly with strong nucleophiles.
Comparative Reaction Protocols and Expected Products
The following table summarizes typical reaction conditions for the transformation of this compound. It is important to note that optimization of these conditions is often necessary to achieve high yields.
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 1-Aryl-4-methylisoquinoline |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-120 | N-Substituted-4-methylisoquinolin-1-amine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | THF or DMF | 25-80 | 1-Alkynyl-4-methylisoquinoline |
| SNAr | Sodium Methoxide | None | None | Methanol | 60-100 | 1-Methoxy-4-methylisoquinoline |
The Cornerstone of Confidence: A Guide to Structural Confirmation
The unambiguous confirmation of the chemical structure of a reaction product is a non-negotiable aspect of chemical research. A multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, single-crystal X-ray diffraction, provides the highest level of confidence.
"Start" [label="Purified Reaction Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)"]; "MS" [label="Mass Spectrometry\n(HRMS)"]; "Xray" [label="X-ray Crystallography\n(if crystalline)"]; "Structure_Confirmed" [label="Structure Confirmed", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "NMR"; "Start" -> "MS"; "NMR" -> "Structure_Confirmed" [label="Consistent with\nexpected structure"]; "MS" -> "Structure_Confirmed" [label="Correct molecular\nformula and fragmentation"]; "Start" -> "Xray" [style=dashed]; "Xray" -> "Structure_Confirmed" [style=dashed, label="Unambiguous 3D\nstructure"]; }
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for a complete assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a successful reaction, the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the product are the first indicators.
-
Example Interpretation (Hypothetical Suzuki Product: 1-phenyl-4-methylisoquinoline):
-
The methyl protons at C4 would appear as a singlet, likely in the range of 2.5-2.8 ppm.
-
The aromatic protons of the isoquinoline and the newly introduced phenyl ring would resonate in the region of 7.0-9.0 ppm.
-
The proton at C3 of the isoquinoline ring would likely appear as a singlet.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
-
Example Interpretation (Hypothetical Buchwald-Hartwig Product: N-phenyl-4-methylisoquinolin-1-amine):
-
The methyl carbon at C4 would be observed around 15-20 ppm.
-
The aromatic carbons of the isoquinoline and phenyl rings would appear in the 110-150 ppm range.
-
The C1 carbon, now bonded to nitrogen, would experience a significant upfield or downfield shift compared to the starting material, depending on the electronic effects of the amine.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution mass spectrometry (HRMS), its elemental composition. The fragmentation pattern can also offer valuable structural information.
-
Expected Observation: The mass spectrum of a successful product will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target molecule.
-
Fragmentation Analysis: The fragmentation pattern can be diagnostic. For example, in a Buchwald-Hartwig product, cleavage of the newly formed C-N bond might be observed.
Single-Crystal X-ray Diffraction: The Gold Standard
When a crystalline product is obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state. This technique is the ultimate confirmation of connectivity and stereochemistry.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like sodium carbonate (2.0 equiv).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., XPhos, 0.08 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).
-
Add a dry, degassed solvent like toluene or dioxane.
-
Heat the mixture to 100-120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, quench the reaction and perform an extractive workup.
-
Purify the product via column chromatography.
Conclusion
The functionalization of this compound is a critical step in the synthesis of numerous compounds of interest. A thorough understanding of the available synthetic methodologies, coupled with a rigorous and multi-faceted approach to structural confirmation, is essential for the successful advancement of research in medicinal chemistry and related fields. This guide provides a framework for making informed decisions in both the synthesis and characterization of these valuable isoquinoline derivatives. By adhering to these principles of scientific integrity and logical validation, researchers can ensure the accuracy and reproducibility of their findings.
References
Safety Operating Guide
Navigating the Disposal of 1-Bromo-4-methylisoquinoline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 1-Bromo-4-methylisoquinoline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory compliance, reflecting our commitment to excellence beyond the product itself.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified as harmful if swallowed and causes skin irritation. While comprehensive toxicological data may be limited, its structure as a halogenated aromatic amine suggests that it should be handled with care, assuming potential for toxicity and environmental persistence.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Action |
| Harmful if swallowed | Acute toxicity (Oral), Category 4 | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Causes skin irritation | Skin irritation, Category 2 | Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[1] |
| Causes serious eye irritation | Eye irritation, Category 2 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| May cause respiratory irritation | STOT - single exposure, Category 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][3] |
This table summarizes the primary hazards associated with this compound, derived from available Safety Data Sheets (SDS) for the compound and its close analogs.
The causality behind these classifications lies in the chemical's structure. The bromo- group can enhance reactivity and potential for bioaccumulation, while the isoquinoline core, a heterocyclic aromatic amine, can exhibit various biological activities. Therefore, a cautious and informed approach to its disposal is non-negotiable.
Immediate Safety & Spill Response
In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a certified laboratory chemical fume hood[4].
-
Don Personal Protective Equipment (PPE): Before addressing the spill, responders must wear appropriate PPE, including double nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat[4][5]. A face shield is recommended for larger spills[4].
-
Contain the Spill: For liquid spills, cover drains to prevent entry into the sewer system. Use an inert, absorbent material like Chemizorb® or vermiculite to contain and absorb the spilled chemical. For solid spills, carefully sweep up the material to avoid dust formation[6].
-
Collect and Package Waste: Place the absorbed material or swept solids into a suitable, labeled, and sealable container for hazardous waste[4][5][6].
-
Decontaminate the Area: Clean the affected area thoroughly with soap and water[1].
-
Dispose of Contaminated Materials: All contaminated cleaning materials and PPE must be disposed of as hazardous waste.
The Disposal Decision Workflow
The proper disposal route for this compound is contingent on its form (pure compound, in solution, or contaminated materials) and the available institutional resources. The following workflow provides a logical decision-making process.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Disposal Protocols
The overarching principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[7][8].
Protocol 4.1: Disposal of Pure or Concentrated this compound
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid[4][5].
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant")[9].
-
Segregation: This compound is a halogenated organic substance. It is crucial to segregate this waste stream from non-halogenated organic wastes, as mixing them can increase disposal costs and complexity[8][10][11]. Store the container in a designated satellite accumulation area away from incompatible materials[5][12].
-
Licensed Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. This ensures that the compound will be incinerated at a permitted facility equipped with appropriate emission controls to handle halogenated compounds[11][13].
Protocol 4.2: Disposal of Dilute Solutions
-
Collection: Collect all dilute solutions containing this compound in a designated hazardous waste container. As with the pure compound, this should be a carboy or other suitable container designated for halogenated organic solvent waste[11][14].
-
Content Log: Maintain a log of the contents being added to the waste container, noting the approximate concentration of this compound and any other solvent components[11].
-
Disposal: Follow the same procedure as for the pure compound, ensuring the waste is collected by a licensed hazardous waste disposal service.
Protocol 4.3: Disposal of Contaminated Labware and PPE
-
Gross Decontamination: Whenever possible, rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated organic waste[12].
-
Collection: Place all solid waste contaminated with this compound, including gloves, absorbent pads, and disposable labware, into a designated solid hazardous waste container[4][12]. This container must be clearly labeled as containing halogenated organic waste.
-
Disposal: Arrange for the disposal of the solid hazardous waste through a licensed contractor.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating by adhering to the fundamental principles of chemical waste management: identification, segregation, and proper containment. By correctly identifying this compound as a halogenated organic waste and segregating it accordingly, you are aligning with the established and regulated disposal pathways for this class of chemicals. This segregation is critical for the receiving treatment facility to apply the correct incineration or treatment technology.
Furthermore, meticulous labeling and record-keeping create a clear chain of custody, ensuring that the waste is handled appropriately at every stage, from the laboratory bench to its final destruction. This systematic approach minimizes the risk of accidental mixing of incompatible wastes and ensures regulatory compliance.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. bucknell.edu [bucknell.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



